1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXSCSGFGAVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360611 | |
| Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-13-9 | |
| Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: Properties, Synthesis, and Analytical Characterization
Introduction
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most vital heterocyclic scaffolds for drug design, present in a multitude of pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for developing novel therapeutics. When combined with a fluorinated benzoyl moiety and a carboxylic acid functional group, as in 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, the resulting molecule becomes a highly valuable and versatile building block.
This technical guide provides a comprehensive overview of the core chemical properties, a robust synthesis protocol, and detailed analytical characterization methods for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group serves as a critical interaction point with biological targets or as a synthetic handle for further elaboration.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic and therapeutic programs.
Section 1: Core Chemical and Physical Properties
A precise understanding of the fundamental properties of a compound is paramount for its effective use in research and development. While specific experimental data for the 3-fluoro isomer is not extensively published, reliable properties can be determined by referencing its isomers and constituent functional groups.
Identifiers and Molecular Structure
The molecular structure combines a piperidine-4-carboxylic acid core with an N-acyl linkage to a 3-fluorobenzoyl group.
// Atom Definitions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2.0!"]; C5 [label="C", pos="1.2,-0.5!"];
C6 [label="C=O", pos="0,1.5!", fontcolor="#202124"]; C7 [label="C", pos="-0.8,2.5!"]; C8 [label="C", pos="-0.4,3.8!"]; C9 [label="C", pos="-1.2,4.8!"]; C10 [label="C", pos="-2.4,4.3!"]; C11 [label="C", pos="-2.0,3.0!"]; F1 [label="F", pos="-1.6,6.0!", fontcolor="#34A853"];
C12 [label="C", pos="0,-4.0!"]; O1 [label="O", pos="-0.6,-5.0!"]; O2 [label="OH", pos="0.8,-4.5!", fontcolor="#EA4335"];
// Piperidine Ring Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Acyl Group N1 -- C6; C6 -- C7;
// Benzoyl Ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C8 -- C11; // Aromatic shortcut
// Substituents C9 -- F1; C3 -- C12; C12 -- O1 [label=""]; C12 -- O2 [label=""]; }
Caption: Molecular structure of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | Nomenclature Rules |
| Molecular Formula | C₁₃H₁₄FNO₃ | Calculated |
| Molecular Weight | 251.25 g/mol | Calculated[4] |
| Canonical SMILES | C1CN(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | Structure-Based |
| CAS Number | Not assigned / Varies by supplier | - |
| InChIKey | Inferred from structure | Structure-Based |
Note: The molecular weight and formula are identical to its 4-fluoro isomer (CAS: 139679-45-1).[4]
Physicochemical Data
These properties are critical for designing experimental conditions, including reaction setups, purification methods, and formulation for biological assays.
| Property | Predicted/Estimated Value | Rationale & Significance |
| Melting Point | > 200 °C (decomposes) | Carboxylic acids and amides often have high melting points due to strong intermolecular hydrogen bonding. Similar structures exhibit high melting points. |
| pKa | 4.0 - 5.0 | The primary acidic proton is on the carboxylic acid. This value is typical for aliphatic carboxylic acids and influences solubility and ionization state at physiological pH. |
| XLogP | ~1.5 | This predicted value suggests moderate lipophilicity, a key parameter in drug design for balancing solubility and membrane permeability.[5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The polar carboxylic acid and amide groups confer some aqueous solubility, especially in basic solutions, while the aromatic ring enhances solubility in organic solvents. |
| Appearance | White to off-white solid | Typical appearance for crystalline organic acids. |
Section 2: Synthesis and Purification
The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is most reliably achieved via N-acylation of the piperidine core. The chosen method, a modification of the Schotten-Baumann reaction, is a cornerstone of organic synthesis due to its high efficiency and operational simplicity.[6][7]
Rationale for Synthetic Strategy
The retrosynthetic analysis logically disconnects the amide C-N bond, identifying piperidine-4-carboxylic acid and 3-fluorobenzoyl chloride as the starting materials. This approach is highly efficient as it forms the key bond in a single, high-yielding step.
The Schotten-Baumann conditions, utilizing a biphasic system with an aqueous base, are ideal for this transformation.[8][9][10] The base (e.g., NaOH) serves two critical functions:
-
Neutralization: It neutralizes the HCl byproduct generated during the acylation, driving the reaction equilibrium towards the product.[9]
-
Deprotonation: It deprotonates the carboxylic acid moiety of the starting material, rendering it more soluble in the aqueous phase while the acylation occurs at the secondary amine.
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// Edges Start1 -> Reaction; Start2 -> Reaction; Reaction -> Crude [label="NaOH (aq) / DCM"]; Crude -> Purification [label="HCl (aq)"]; Purification -> Final [label="e.g., Isopropanol"]; }
Caption: Synthetic workflow for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol: N-Acylation
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and successful purification.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq, e.g., 5.0 g) in 50 mL of a 2M aqueous sodium hydroxide solution.[11] Stir until a clear solution is obtained.
-
Prepare a solution of 3-fluorobenzoyl chloride (1.1 eq) in 30 mL of an organic solvent such as dichloromethane (DCM) or diethyl ether.[6]
-
-
Reaction Execution:
-
Cool the aqueous solution of the piperidine salt to 0-5 °C in an ice bath. Vigorous stirring is essential for promoting interfacial reaction.
-
Add the solution of 3-fluorobenzoyl chloride dropwise to the cooled, stirring aqueous solution over 20-30 minutes. A white precipitate may begin to form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL) to recover any remaining product.
-
Combine the organic layers and discard the aqueous phase.
-
Cool the combined organic phase in an ice bath and slowly acidify with 6M HCl with stirring until the pH of the aqueous layer is ~1-2.[12] This step protonates the carboxylate, causing the product to precipitate.
-
Collect the resulting white solid by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold water (2 x 25 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the solid from a suitable solvent system, such as isopropanol/water or ethanol, to yield the pure product.[13]
-
Dry the purified crystals under vacuum to a constant weight.
-
Section 3: Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. Each technique provides complementary information.
// Nodes Compound [label="Synthesized & Purified Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="FT-IR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="LC-MS / HRMS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="HPLC / UPLC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Structural Confirmation\n& Purity >95%", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> {IR, NMR, MS, Purity}; IR -> Confirmation [label="Functional Groups"]; NMR -> Confirmation [label="Connectivity"]; MS -> Confirmation [label="Molecular Weight"]; Purity -> Confirmation [label="Purity Assay"]; }
Caption: Workflow for analytical quality control and structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | Confirms the presence of the hydrogen-bonded carboxylic acid dimer. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | Diagnostic for the acid carbonyl. |
| ~1635 | C=O stretch (Tertiary Amide) | Strong, sharp | Confirms the formation of the N-benzoyl bond. Often referred to as the "Amide I" band. |
| ~1250 | C-F stretch (Aryl Fluoride) | Strong | Indicates the presence of the fluorine substituent on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of the molecule. (Predicted shifts in DMSO-d₆)
-
¹H NMR:
-
~12.0 ppm (s, 1H): The acidic proton of the carboxylic acid (broad singlet).
-
7.2 - 7.6 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl group, exhibiting complex splitting patterns characteristic of meta-substitution.
-
2.8 - 4.5 ppm (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6), often showing broad signals due to restricted rotation around the amide bond.
-
1.5 - 2.5 ppm (m, 5H): Remaining piperidine protons (positions 3, 4, and 5).
-
-
¹³C NMR:
-
~175 ppm: Carboxylic acid carbonyl carbon.
-
~168 ppm: Amide carbonyl carbon.
-
160-164 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F coupling).
-
110-140 ppm: Remaining aromatic carbons.
-
40-50 ppm: Piperidine carbons adjacent to nitrogen.
-
25-40 ppm: Remaining piperidine carbons.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| m/z Value | Ion | Fragmentation Pathway |
| 252.10 | [M+H]⁺ | Protonated molecular ion.[5] |
| 250.09 | [M-H]⁻ | Deprotonated molecular ion.[5] |
| 234.09 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid.[5] |
| 123.02 | [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation, a characteristic fragment from cleavage of the amide bond. |
| 128.07 | [C₆H₁₀NO₂]⁻ | Deprotonated piperidine-4-carboxylic acid fragment. |
Section 4: Applications in Research and Drug Development
The title compound is not an end-product but a strategic starting point for creating diverse chemical libraries.
Role as a Privileged Synthetic Scaffold
The benzoylpiperidine motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules with applications as anti-cancer, anti-psychotic, and neuroprotective agents.[14] This specific scaffold offers three key points for diversification:
-
Carboxylic Acid Handle: The acid can be converted into esters, amides, or other bioisosteres to probe interactions with biological targets.
-
Aromatic Ring: The fluorine atom's position can be varied, or other substituents can be introduced to modulate electronic properties and target interactions.
-
Piperidine Ring: The ring itself can be further functionalized, although this is less common when starting with this scaffold.
Bioisosterism and Structural Significance
-
Fluorine Atom: The substitution of hydrogen with fluorine is a classic medicinal chemistry strategy. The 3-fluoro position influences the electronic distribution of the aromatic ring, potentially altering binding modes (e.g., through dipole interactions or orthogonal multipolar C-F···C=O interactions) and improving metabolic stability by blocking a potential site of oxidation.[15]
-
Piperidine Core: This saturated heterocycle acts as a rigid yet conformationally adaptable spacer, positioning the aromatic ring and the carboxylic acid in a specific 3D orientation. This is crucial for achieving high-affinity binding to protein targets.[1][2]
-
Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor and can engage in crucial ionic interactions with basic residues (like arginine or lysine) in a protein's active site.
The piperidine-4-carboxylic acid scaffold has been successfully used to design inhibitors for targets such as secretory glutaminyl cyclase, which is implicated in Alzheimer's disease.[16] This demonstrates the therapeutic relevance of this core structure.
Conclusion
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a well-defined chemical entity with significant potential as a building block in drug discovery and chemical biology. Its synthesis is straightforward and scalable using established chemical principles. The analytical techniques detailed herein provide a robust framework for ensuring its structural integrity and purity. By leveraging its distinct functional handles and the strategic placement of a fluorine atom, researchers can efficiently generate novel and diverse molecular libraries, accelerating the discovery of new therapeutic agents.
References
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Discovery and history of N-acylpiperidine compounds
An In-depth Technical Guide to the Discovery and History of N-acylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylpiperidine scaffold is a privileged structural motif found in a diverse array of natural products and synthetic molecules of significant pharmacological importance. This technical guide provides a comprehensive overview of the discovery, history, and development of N-acylpiperidine compounds. Beginning with the historical context of alkaloid chemistry and the landmark isolation of piperine, this guide traces the evolution of our understanding of these molecules. It delves into the key classes of naturally occurring and synthetic N-acylpiperidines, with a focus on their diverse biological activities, including anticancer, analgesic, and anti-inflammatory properties. Detailed synthetic strategies, characterization techniques, and experimental workflows for biological evaluation are presented to provide researchers with practical insights. The guide also explores the structure-activity relationships and mechanisms of action that govern the therapeutic potential of these compounds, culminating in a discussion of future perspectives in the field.
A Historical Journey: From Peppered Spices to Potent Pharmaceuticals
The story of N-acylpiperidine compounds is intrinsically linked to the broader history of alkaloid chemistry. The isolation of morphine from the opium poppy in 1804 by Friedrich Sertürner is widely considered the dawn of alkaloid chemistry, establishing that plants contained basic compounds with potent physiological effects.[1] This discovery spurred a wave of research into the active principles of medicinal plants.
A pivotal moment in the history of N-acylpiperidines came in 1819, when Danish chemist Hans Christian Ørsted isolated a crystalline substance from the fruits of Piper nigrum (black pepper), which he named piperine.[2][3][4] This discovery not only identified the compound responsible for the pungency of pepper but also unveiled a new class of naturally occurring alkaloids. The chemical structure of piperine was later established through laboratory synthesis in 1882 and 1894.[3][4]
The first total synthesis of an alkaloid, coniine (a piperidine alkaloid, though not an N-acylpiperidine), was achieved by Albert Ladenburg in 1886, a significant milestone that demonstrated the power of chemical synthesis in replicating complex natural products.[5]
Beyond the realm of laboratory science, plants containing piperidine alkaloids have a long history of use in traditional medicine. For instance, the rhizomes of Arisaema decipiens, a plant used by the Dong people in traditional antitumor remedies, have been found to contain a novel piperidine alkaloid.[6]
The 20th century witnessed a surge in the exploration of synthetic piperidine derivatives, leading to the discovery of compounds with a wide range of therapeutic applications.[7] This era marked a shift from the isolation of natural products to the rational design and synthesis of novel molecules with tailored pharmacological profiles.
Key Classes of N-acylpiperidine Compounds and Their Biological Activities
The N-acylpiperidine family encompasses a wide range of compounds with diverse biological activities. They can be broadly categorized into naturally occurring and synthetic derivatives.
Naturally Occurring N-acylpiperidines: The Archetype of Piperine
Piperine, the most well-known representative of this class, is a testament to the therapeutic potential of natural N-acylpiperidines.[8] It exhibits a remarkable spectrum of biological activities, including:
-
Anticancer Properties: Piperine has been shown to have therapeutic potential against a variety of cancers, including breast, lung, prostate, and ovarian cancer.[9] Its anticancer effects are mediated through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and survival.[3][10]
-
Anti-inflammatory and Antioxidant Effects: Piperine has demonstrated significant anti-inflammatory and antioxidant properties.[11]
-
Bioavailability Enhancement: One of the most notable properties of piperine is its ability to enhance the bioavailability of other drugs and nutrients by inhibiting drug-metabolizing enzymes and drug transporters.
A significant discovery in the 1970s was the identification of the piperine analogue, Ilepcimide, from a Chinese folk remedy.[12] This compound was found to be a safe and effective antiepileptic drug, highlighting the therapeutic potential of piperine derivatives.[12]
The Anticancer Mechanism of Piperine: A Multi-pronged Attack
Piperine's efficacy as an anticancer agent stems from its ability to modulate multiple signaling pathways involved in tumor growth and progression.
Caption: Piperine's multi-target anticancer mechanism.
Piperine exerts its anticancer effects by:
-
Inducing Oxidative Stress: It can increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
-
Inhibiting Pro-Survival Pathways: Piperine has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[13]
-
Modulating MAPK Signaling: It can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.[13]
-
Suppressing NF-κB Signaling: Piperine can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[1]
-
Inducing Cell Cycle Arrest: It can cause cancer cells to arrest in the G2/M phase of the cell cycle.[10]
Synthetic N-acylpiperidines: A Playground for Medicinal Chemists
The synthetic accessibility of the N-acylpiperidine scaffold has allowed for extensive exploration of its therapeutic potential, leading to the development of compounds with a wide range of pharmacological activities.
A significant area of research has focused on the development of N-acylpiperidine-based analgesics. Many of these compounds are potent narcotic agonists, with some exhibiting analgesic potency comparable to or even exceeding that of morphine.[14][15]
Structure-Activity Relationship (SAR) of 4-Phenylamidopiperidine Analgesics:
Studies on 4-phenylamidopiperidines have revealed key structural features that are critical for their analgesic activity:[5]
-
N-Piperidine Substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. An aralkyl substituent, particularly an unsubstituted aromatic ring separated by two carbons from the piperidine nitrogen, is associated with high potency.[5]
-
C-4 Piperidine Substituent: A small, polar group at the C-4 position of the piperidine ring that can act as a hydrogen bond acceptor enhances analgesic activity.[5]
Mechanism of Action:
Many synthetic analgesic N-acylpiperidines exert their effects by acting as agonists at opioid receptors, particularly the µ-opioid receptor.[11] They exhibit high affinity for opioid receptor binding sites in the brain.[14]
Synthetic Strategies and Characterization
The synthesis of N-acylpiperidines is typically straightforward, often involving the acylation of a piperidine precursor.
General Synthetic Workflow
A common method for the synthesis of N-acylpiperidines involves the reaction of a piperidine with an acyl chloride or a carboxylic acid activated with a coupling agent.
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Spectroscopic Characterization of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: A Predictive and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-level predictive and interpretive manual. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, we will construct a detailed forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to empower researchers in drug discovery and development to confidently identify, characterize, and confirm the structure of this and similar compounds.
Introduction: The Imperative for Rigorous Characterization
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a compound of interest within medicinal chemistry, incorporating three key pharmacophoric elements: a substituted aromatic ring, a piperidine scaffold, and a carboxylic acid moiety. The piperidine ring is a foundational structural element in many bioactive and pharmacologically relevant compounds.[1] The precise arrangement and connectivity of these groups are paramount to the molecule's biological activity. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely a procedural step but a cornerstone of scientific integrity in the drug development pipeline.
This guide will detail the expected spectroscopic signatures of the title compound, providing the rationale behind these predictions. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, delve into the characteristic vibrational modes revealed by IR spectroscopy, and map the anticipated fragmentation pathways in mass spectrometry.
Strategic Workflow for Spectroscopic Analysis
A robust analytical workflow ensures data quality and interpretive accuracy. The process begins with meticulous sample preparation and proceeds through data acquisition and detailed structural elucidation.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for a complete assignment.
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it can solubilize both the polar carboxylic acid and the less polar benzoyl moiety. Furthermore, the acidic proton of the carboxylic acid and the amide protons (if any rotamers exist) are observable in DMSO-d6, whereas they would rapidly exchange and be lost in solvents like D₂O or MeOD.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to restricted rotation around the amide C-N bond, it is possible to observe two sets of signals for the piperidine protons, corresponding to different conformers.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. |
| 7.1 - 7.6 | m | 4H | Aromatic Protons (Fluorobenzoyl) | Protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The electron-withdrawing carbonyl group deshields them. |
| ~4.0 (broad) | m | 2H | Piperidine Protons (H2', H6' - axial/eq) | These protons are adjacent to the amide nitrogen. Their chemical shift can be broad and variable due to potential rotational isomers (rotamers). |
| ~3.0 (broad) | m | 2H | Piperidine Protons (H2', H6' - axial/eq) | The other set of protons adjacent to the nitrogen, often shifted due to the magnetic anisotropy of the carbonyl group. |
| ~2.5 | m | 1H | Piperidine Proton (H4') | The proton on the carbon bearing the carboxylic acid. It is deshielded by the adjacent carboxyl group. Protons on carbons next to carbonyls typically absorb near 2 δ.[2] |
| 1.6 - 2.0 | m | 4H | Piperidine Protons (H3', H5') | The remaining methylene protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | Carboxylic Acid Carbonyl (-C OOH) | Carbonyl carbons of carboxylic acids are strongly deshielded.[2] |
| ~168 | Amide Carbonyl (-C ON) | Amide carbonyls are also significantly deshielded, appearing in a characteristic region.[2] |
| ~162 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C -F) | The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). |
| 115 - 140 | Aromatic Carbons | The remaining aromatic carbons. Those ortho and para to the fluorine will show smaller C-F couplings (²JCF, ³JCF). |
| ~40 - 45 | Piperidine Carbons (-C H₂-N) | Carbons adjacent to the nitrogen are deshielded. Two distinct signals may be present due to slow amide bond rotation. |
| ~40 | Piperidine Carbon (-C H-COOH) | The methine carbon of the piperidine ring. |
| ~28 | Piperidine Carbons (-C H₂-) | The remaining methylene carbons in the piperidine ring. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that will provide a definitive signature for the fluorine atom. A single signal is expected, as there is only one fluorine atom in the molecule. The chemical shift will be characteristic of an aryl fluoride.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d6 in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.[3]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly confirming the presence of key moieties like carbonyls and hydroxyl groups.
Expertise & Causality: The physical state of the sample significantly impacts the spectrum. For carboxylic acids, acquiring the spectrum as a solid (e.g., KBr pellet or ATR) is preferable. In this state, strong intermolecular hydrogen bonding occurs, leading to a characteristic broadening of the O-H stretching vibration and a shift in the C=O frequency.[4]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) | This exceptionally broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is highly diagnostic.[4][5] |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid (-C =OOH) | The carbonyl of a saturated, dimeric carboxylic acid typically absorbs around 1710 cm⁻¹.[4] Conjugation can lower this frequency. |
| ~1630 (strong, sharp) | C=O stretch | Amide (-C =ON) | The amide carbonyl stretch (Amide I band) is typically found at a lower frequency than esters or acid chlorides due to resonance. Amide C=O stretches are often in the 1690 - 1630 cm⁻¹ range.[6] |
| 1100 - 1300 | C-N stretch & C-O stretch | Amide & Carboxylic Acid | These stretches occur in the fingerprint region and contribute to the overall spectral pattern. The C-O stretch for carboxylic acids is typically between 1320 and 1210 cm⁻¹.[5] |
| ~1250 | C-F stretch | Aryl-Fluoride | The C-F stretch is typically strong and found in this region of the fingerprint. |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction if necessary.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the parent molecule. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to verify the overall structure.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻) to form ions in the gas phase with minimal initial fragmentation.
Predicted Molecular Mass:
-
Formula: C₁₃H₁₄FNO₃
-
Monoisotopic Mass: 251.0958 g/mol
-
HRMS (ESI+): Expected m/z for [C₁₃H₁₅FNO₃]⁺ = 252.1030
-
HRMS (ESI-): Expected m/z for [C₁₃H₁₃FNO₃]⁻ = 250.0885
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. The amide and ester linkages are common points of cleavage.
Caption: Predicted ESI+ fragmentation of the title compound.
Key Predicted Fragments:
-
m/z = 123.0: This prominent peak corresponds to the stable 3-fluorobenzoyl cation [C₇H₄FO]⁺, formed by cleavage of the amide bond.
-
m/z = 207.1: Represents the loss of the carboxyl group radical from the molecular ion. Short-chain carboxylic acids often show a prevalent peak at [M – CO₂H].[7]
-
m/z = 234.1: Corresponds to the loss of water from the molecular ion, a common fragmentation for carboxylic acids.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire data in both positive (ESI+) and negative (ESI-) ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements to within 5 ppm.
-
Fragmentation (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can then be compared to the predicted pattern.
Conclusion
The structural elucidation of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is achievable through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data. The key identifiers for this molecule are: the characteristic broad O-H stretch in the IR spectrum, the coupled aromatic and distinct piperidine signals in the ¹H NMR, the C-F coupled carbon in the ¹³C NMR, the accurate mass measurement by HRMS, and the dominant m/z 123 fragment corresponding to the 3-fluorobenzoyl cation in the mass spectrum. By comparing experimental data to these predicted signatures, researchers can achieve confident and reliable characterization of this important chemical entity.
References
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Butkiewicz, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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ResearchGate. (2014). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. Available at: [Link]
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Università di Camerino IRIS. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]
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RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2017). Electronic Supplementary Information for: A mild and efficient method for the synthesis of carboxylic acids from aldehydes using molecular oxygen. Available at: [Link]
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TMP Chem. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]
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Khan, A., et al. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information for: A mild and efficient method for the synthesis of carboxylic acids from aldehydes using molecular oxygen. Available at: [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Fluorobenzoylpiperidine Derivatives
Introduction: The Fluorobenzoylpiperidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry
The fluorobenzoylpiperidine motif represents a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its recurring presence in bioactive compounds across diverse therapeutic areas. This guide provides an in-depth technical exploration of the key biological targets modulated by this versatile scaffold. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their validation, and synthesize structure-activity relationship (SAR) insights to inform future drug development endeavors.
The unique physicochemical properties imparted by the fluorobenzoylpiperidine core are central to its success. The piperidine ring, a saturated heterocycle, offers a robust, three-dimensional framework that can be readily functionalized to optimize target engagement and pharmacokinetic profiles.[1] The strategic incorporation of a fluorine atom onto the benzoyl moiety significantly influences the molecule's electronic properties, metabolic stability, and binding affinity.[2][3] Fluorine's high electronegativity can lead to more potent interactions with target proteins and can block sites of metabolism, thereby enhancing drug exposure.[4][5] This guide will dissect how these structural features contribute to the selective and potent modulation of a range of critical biological targets.
I. Central Nervous System Targets: Modulating Neurotransmission
Fluorobenzoylpiperidine derivatives have a rich history in neuroscience research and development, primarily due to their ability to interact with key receptors and transporters involved in neurotransmission.
A. Serotonin 5-HT2A and Dopamine D2 Receptors: The Cornerstone of Antipsychotic Activity
The 4-(p-fluorobenzoyl)piperidine fragment is a crucial pharmacophore for a class of atypical antipsychotic agents.[6] Its significance lies in its ability to confer potent antagonistic activity at both serotonin 5-HT2A and dopamine D2 receptors, a hallmark of atypical antipsychotics which is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[7]
Mechanism of Action & Rationale: The prevailing hypothesis for the efficacy of atypical antipsychotics is the "serotonin-dopamine hypothesis," which posits that a balanced antagonism of 5-HT2A and D2 receptors is key. 5-HT2A receptor blockade is thought to disinhibit dopamine release in certain brain regions, mitigating the motor side effects associated with potent D2 receptor antagonism. The fluorobenzoylpiperidine moiety often serves as a key binding element, occupying a hydrophobic pocket within these G-protein coupled receptors (GPCRs).
Structure-Activity Relationship Insights: The position of the fluorine atom on the benzoyl ring and the nature of the substituent on the piperidine nitrogen are critical determinants of affinity and selectivity. The arylpiperazine scaffold, often linked to the fluorobenzoylpiperidine core, has been extensively studied to optimize the desired dual 5-HT2A/D2 antagonism.[8][9]
Quantitative Analysis of Binding Affinities
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Phenylpiperidine Derivatives | 5-HT2A | 1.63 | [10] |
| Phenylpiperazine Analogs | D2 | 349 - 7522 | [11] |
| MDL 100907 Derivatives | 5-HT2A | Nanomolar range | [12] |
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
1. Materials & Reagents:
- HEK293 cells stably expressing the human 5-HT2A receptor.
- Radioligand: [3H]Ketanserin.
- Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microfilter plates (e.g., Millipore MAFB plates).[13]
- Scintillation cocktail (e.g., Betaplatescint).[13]
- Microplate scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add in order:
- 50 µL of assay buffer.
- 50 µL of test compound at various concentrations.
- 50 µL of [3H]Ketanserin (at a final concentration close to its Kd).
- 100 µL of cell membrane preparation (typically 50-100 µg protein/well).
- Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the microfilter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding (wells with excess mianserin) from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Caption: Antagonism of 5-HT2A and D2 receptors by fluorobenzoylpiperidine derivatives.
B. Glycine Transporter Type 2 (GlyT2): A Target for Pain and Neurological Disorders
Benzoylpiperidine derivatives have been identified as potent inhibitors of the glycine transporter type 2 (GlyT2).[14][15] GlyT2 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft, primarily in the spinal cord and brainstem.
Mechanism of Action & Rationale: By inhibiting GlyT2, these compounds increase the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a promising strategy for the treatment of chronic pain, spasticity, and other neurological conditions characterized by neuronal hyperexcitability.
Structure-Activity Relationship Insights: Structure-activity studies have shown that modifications to the benzoylpiperidine core can significantly impact GlyT2 inhibitory activity, while the distal part of the molecule is more tolerant to changes.[14] The length of the linker between the piperidine and other aromatic moieties is also a critical factor for potency.
Quantitative Analysis of GlyT2 Inhibition
| Compound Class | Target | Potency (IC50) | Reference |
| Benzoylpiperidine Analogs | GlyT2 | Nanomolar range | [16] |
| Lipid-based inhibitors | GlyT2 | 25.5 nM - 1380 nM | [1] |
| N-arachidonyl glycine | GlyT2 | 3.4 µM | [17] |
Experimental Protocol: [3H]Glycine Uptake Inhibition Assay in GlyT2-Transfected COS-7 Cells
This protocol outlines a cell-based assay to measure the inhibitory effect of test compounds on glycine uptake mediated by GlyT2.
1. Materials & Reagents:
- COS-7 cells.
- Expression vector containing human GlyT2 cDNA.
- Transfection reagent (e.g., Lipofectamine).
- Culture medium: DMEM with 10% FBS and antibiotics.
- Uptake Buffer: Krebs-Ringer-HEPES buffer.
- Radiolabeled glycine: [3H]Glycine.
- Scintillation fluid and counter.
2. Procedure:
- Cell Culture and Transfection: Culture COS-7 cells in appropriate flasks or plates.[18] Transfect the cells with the GlyT2 expression vector when they reach 70-80% confluency. Allow 24-48 hours for receptor expression.
- Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with Uptake Buffer.
- Inhibition Assay:
- Pre-incubate the cells with various concentrations of the test compound in Uptake Buffer for 10-20 minutes at room temperature.
- Initiate the uptake by adding [3H]Glycine (at a final concentration near its Km) to each well.
- Incubate for a short period (e.g., 10-15 minutes) at room temperature.
- Termination and Lysis: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold Uptake Buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]Glycine uptake against the log concentration of the compound.
II. Oncology Targets: Combating Cancer Proliferation and Progression
The fluorobenzoylpiperidine scaffold has emerged in the development of novel anti-cancer agents, targeting enzymes and signaling pathways critical for tumor growth and survival.
A. Monoacylglycerol Lipase (MAGL): Disrupting Lipid Signaling in Cancer
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[19] MAGL is overexpressed in various aggressive cancers, where it contributes to a pro-tumorigenic lipid signaling network.[19] Benzoylpiperidine derivatives have been developed as reversible inhibitors of MAGL.[20][21]
Mechanism of Action & Rationale: MAGL inhibition leads to an accumulation of 2-AG and a reduction in downstream signaling lipids, such as prostaglandins, which are involved in inflammation and cancer progression. By blocking MAGL, fluorobenzoylpiperidine derivatives can attenuate cancer cell migration, invasion, and survival.
Structure-Activity Relationship Insights: The development of diphenylsulfide-benzoylpiperidine derivatives has led to potent and reversible MAGL inhibitors with low nanomolar activity.[20] The nature of the substituents on both the benzoyl and piperidine rings influences both potency and selectivity.
Quantitative Analysis of MAGL Inhibition
| Compound Class | Target | Potency (IC50) | Reference |
| Diphenylsulfide-benzoylpiperidine derivatives | MAGL | 0.32 - 10 µM (cell viability) | [20] |
| Virtual screen hits | MAGL | 34.7 µM, 48.9 µM | [21] |
Experimental Protocol: Fluorogenic MAGL Inhibition Assay
This protocol details a continuous, fluorometric assay to measure the inhibition of MAGL activity.
1. Materials & Reagents:
- Recombinant human MAGL.
- Fluorogenic substrate (e.g., 4-nitrophenylacetate or a more specific substrate).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.
- 96-well black microplates.
- Fluorescence plate reader.
2. Procedure:
- Assay Setup: In a 96-well black plate, add:
- Assay buffer.
- Test compound at various concentrations.
- Recombinant MAGL enzyme.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the MAGL activity.
- Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Signaling Pathway Visualization
Caption: Inhibition of MAGL by fluorobenzoylpiperidine derivatives disrupts pro-tumorigenic signaling.
B. Signal Transducer and Activator of Transcription 3 (STAT3): Targeting a Key Oncogenic Transcription Factor
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[22] Inhibition of STAT3 signaling is therefore a compelling strategy for cancer therapy.[23]
Mechanism of Action & Rationale: STAT3 is activated through phosphorylation, which leads to its dimerization, nuclear translocation, and binding to the promoters of target genes.[24] Small molecule inhibitors, including those with piperidine scaffolds, can disrupt STAT3 signaling by preventing its phosphorylation or dimerization.
Quantitative Analysis of STAT3 Inhibition
| Compound Class | Target | Potency (IC50) | Reference |
| Pyrazole-based inhibitors | STAT3 pathway | Low micromolar | [22] |
| Patented STAT3 inhibitor (LLL12) | STAT3 | Varies by cell line | [14] |
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to assess the ability of a test compound to inhibit the phosphorylation of STAT3 in cancer cells.
1. Materials & Reagents:
- Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
- Cell lysis buffer supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
- HRP-conjugated secondary antibody.
- SDS-PAGE gels and Western blotting apparatus.
- Chemiluminescent substrate.
2. Procedure:
- Cell Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the fluorobenzoylpiperidine derivative for a specified time.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
- Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.
- Data Analysis: Quantify the band intensities and express the level of phosphorylated STAT3 as a ratio to total STAT3.
Signaling Pathway Visualization
Caption: Inhibition of the STAT3 signaling pathway by fluorobenzoylpiperidine derivatives.
III. Other Notable Biological Targets
The versatility of the fluorobenzoylpiperidine scaffold extends to other important therapeutic areas, including infectious diseases and metabolic disorders.
A. MenA: A Target in Mycobacterium tuberculosis
MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[19] This pathway is crucial for the bacterium's respiratory chain and survival. Piperidine derivatives have been identified as inhibitors of MenA, presenting a novel strategy to combat tuberculosis.[25]
Mechanism of Action & Rationale: By inhibiting MenA, these compounds disrupt the electron transport chain in M. tuberculosis, leading to bactericidal activity.[19][25] This is a particularly attractive approach as it targets a pathway essential for both replicating and non-replicating persistent bacteria.
Quantitative Analysis of MenA Inhibition
| Compound Class | Target | Potency (MIC) | Reference |
| MenA-targeting compounds | M. tuberculosis | 4.5 µM | [19] |
B. Dipeptidyl Peptidase-4 (DPP-4): A Target for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). DPP-4 inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes.[26] While not exclusively defined by the fluorobenzoylpiperidine scaffold, many potent DPP-4 inhibitors incorporate piperidine or piperazine moieties.[27]
Mechanism of Action & Rationale: By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to lowering blood glucose levels.[28]
Quantitative Analysis of DPP-4 Inhibition
| Compound Class | Target | Potency (IC50) | Reference |
| Isoquinoline Analogs | DPP-4 | 78 nM | [27] |
| Flavonoids | DPP-4 | 8.26 µM - 166.52 µM | [29] |
Conclusion and Future Directions
The fluorobenzoylpiperidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide has highlighted its significant impact in the fields of neuroscience, oncology, infectious disease, and metabolic disorders. The interplay between the rigid piperidine ring and the electronically modified fluorobenzoyl group provides a rich platform for fine-tuning pharmacological activity and optimizing drug-like properties.
Future research in this area will likely focus on several key aspects. The continued exploration of novel derivatives through combinatorial chemistry and structure-based design will undoubtedly uncover new biological targets and lead to compounds with improved potency and selectivity. A deeper understanding of the structure-activity relationships, particularly the nuanced effects of fluorine substitution patterns, will enable more rational drug design. Furthermore, the application of advanced formulation and delivery strategies will be crucial in translating the in vitro potential of these compounds into clinically successful therapeutics. The fluorobenzoylpiperidine scaffold is poised to remain a highly privileged and productive structural motif in the ongoing quest for novel medicines to address unmet medical needs.
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In Silico Prediction of ADME Properties for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: A Technical Guide
Introduction
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1][2] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a critical component of modern drug discovery.[1] In the early stages of development, when physical samples are scarce, in silico models provide a rapid and cost-effective means to predict these crucial parameters, enabling researchers to prioritize candidates with a higher probability of success.[1][2]
This technical guide provides an in-depth analysis of the predicted ADME profile of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid , a novel chemical entity. As a Senior Application Scientist, this document is structured to not only present the predictive data but also to elucidate the underlying scientific principles of the computational models employed. The methodologies described herein are designed to be self-validating by cross-referencing predictions from multiple well-established platforms, thereby enhancing the trustworthiness of the generated data.
The canonical SMILES string for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, O=C(O)C1CCN(C(=O)C2=CC=CC(F)=C2)CC1 , serves as the digital representation of the molecule for all subsequent computational analyses.
Methodology: A Multi-Platform Approach to In Silico ADME Prediction
To ensure a robust and comprehensive ADME profile, a multi-platform strategy was employed, leveraging the predictive power of three widely recognized and freely accessible web-based tools: SwissADME, admetSAR, and pkCSM.[3][4][5] This approach allows for a consensus-based interpretation of the predicted properties, mitigating the inherent limitations of any single predictive model.
Experimental Workflow
The overall workflow for the in silico ADME prediction of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is depicted in the following diagram:
Caption: Workflow for in silico ADME-T prediction.
Step-by-Step Protocol for In Silico Analysis:
-
Input Preparation: The canonical SMILES string for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid was obtained and verified.
-
Platform Submission: The SMILES string was individually submitted to the SwissADME, admetSAR 2.0, and pkCSM web servers.[4][5][6]
-
Prediction Execution: The default prediction modules for physicochemical properties, ADME, and toxicity were executed on each platform.
-
Data Aggregation: The output data from all three platforms were collected and organized into the comprehensive tables presented in the subsequent sections.
-
Cross-Validation and Interpretation: The predicted values for each ADME parameter were compared across the platforms to identify consensus predictions and potential discrepancies. The interpretation of these results is grounded in established principles of medicinal chemistry and pharmacokinetics.
Results and Discussion: Predicted ADME Profile
The following sections detail the predicted ADME properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, with a critical discussion of the implications for its potential as a drug candidate.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters predicted by the selected platforms are summarized below.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | SwissADME | admetSAR | pkCSM | Interpretation |
| Molecular Weight ( g/mol ) | 251.25 | 251.25 | 251.253 | Favorable for oral absorption. |
| LogP (Octanol/Water Partition Coefficient) | 1.88 | 2.04 | 1.631 | Optimal lipophilicity for membrane permeability. |
| LogS (Aqueous Solubility) | -2.71 | -2.63 | -2.852 | Moderately soluble. |
| Hydrogen Bond Donors | 1 | 1 | 1 | Adherence to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | Adherence to Lipinski's Rule of Five. |
| Molar Refractivity | 65.50 | - | - | Within typical range for drug-like molecules. |
| Topological Polar Surface Area (TPSA) | 50.75 Ų | 50.75 Ų | - | Good potential for oral absorption. |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | High drug-likeness. |
The predicted physicochemical properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid are highly favorable for a potential oral drug candidate. The molecule adheres to Lipinski's Rule of Five, with no predicted violations, suggesting good oral bioavailability. The LogP value indicates a balanced lipophilicity, which is crucial for both membrane permeation and maintaining sufficient aqueous solubility. The predicted moderate aqueous solubility (LogS) is also within an acceptable range for many orally administered drugs.
Caption: Lipinski's Rule of Five compliance.
Absorption
The ability of a drug to be absorbed from its site of administration into the systemic circulation is a primary determinant of its efficacy.
Table 2: Predicted Absorption Properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | SwissADME | admetSAR | pkCSM | Interpretation |
| Human Intestinal Absorption (HIA) | High | 96.9% | 93.9% | Excellent intestinal absorption predicted. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | - | 0.99 | 0.69 | Moderate to high permeability. |
| P-glycoprotein (P-gp) Substrate | No | Non-substrate | No | Not likely to be subject to efflux by P-gp. |
| P-glycoprotein (P-gp) Inhibitor | No | Non-inhibitor | No | Low potential for P-gp related drug-drug interactions. |
The consensus prediction from all three platforms strongly suggests that 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid will have high human intestinal absorption.[7] This is further supported by the predicted moderate to high Caco-2 permeability. Crucially, the molecule is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs. Furthermore, its non-inhibitory nature towards P-gp suggests a lower likelihood of causing drug-drug interactions with co-administered P-gp substrates.
Distribution
Following absorption, a drug is distributed throughout the body. The extent of distribution influences the concentration of the drug at its target site and potential off-target tissues.
Table 3: Predicted Distribution Properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | SwissADME | admetSAR | pkCSM | Interpretation |
| Blood-Brain Barrier (BBB) Permeability | No | - | No | Unlikely to cross the BBB. |
| CNS Permeability | - | - | -0.99 (logPS) | Low CNS permeability. |
| Plasma Protein Binding (PPB) | - | 93.8% | - | High plasma protein binding. |
The predictions indicate that 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is unlikely to penetrate the blood-brain barrier. This is a significant finding, as it suggests a lower potential for central nervous system (CNS) side effects. The predicted high plasma protein binding will influence the free fraction of the drug available to exert its pharmacological effect and should be considered in dose-response studies.
Metabolism
Metabolism is the biochemical modification of drugs by the body, primarily by the cytochrome P450 (CYP) enzyme system, which can affect their activity and duration of action.[8]
Table 4: Predicted Metabolic Properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | SwissADME | admetSAR | pkCSM | Interpretation |
| CYP1A2 Inhibitor | No | Non-inhibitor | No | Low potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | Non-inhibitor | No | Low potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Non-inhibitor | No | Conflicting predictions; further investigation required. |
| CYP2D6 Inhibitor | No | Non-inhibitor | No | Low potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Non-inhibitor | No | Low potential for drug-drug interactions. |
| CYP2D6 Substrate | - | Non-substrate | No | Unlikely to be metabolized by CYP2D6. |
| CYP3A4 Substrate | - | Non-substrate | No | Unlikely to be metabolized by CYP3A4. |
The metabolic profile prediction suggests that 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is unlikely to be a substrate for the major drug-metabolizing enzymes CYP2D6 and CYP3A4. It is also predicted to be a non-inhibitor of most CYP isoforms, indicating a low propensity for metabolic drug-drug interactions. However, the conflicting predictions regarding CYP2C9 inhibition (SwissADME predicts inhibition, while admetSAR and pkCSM do not) highlight an area where in vitro experimental validation is particularly crucial.
Caption: Predicted Cytochrome P450 interactions.
Excretion
The route and rate of excretion are important for determining the dosing frequency and potential for drug accumulation.
Table 5: Predicted Excretion Properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | pkCSM | Interpretation |
| Total Clearance (log ml/min/kg) | 0.456 | Moderate clearance rate. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal OCT2 transporters. |
The predicted moderate total clearance suggests a reasonable half-life for the compound. The lack of interaction with the renal OCT2 transporter provides some insight into the potential mechanisms of renal excretion.
Toxicity
Early assessment of potential toxicity is paramount to avoid late-stage drug development failures.
Table 6: Predicted Toxicity Profile of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
| Parameter | admetSAR | pkCSM | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic | Low risk of mutagenicity. |
| hERG I Inhibition | Non-inhibitor | No | Low risk of cardiotoxicity. |
| hERG II Inhibition | - | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Non-hepatotoxic | No | Low risk of liver toxicity. |
| Skin Sensitization | - | No | Low risk of skin sensitization. |
| Minnow Toxicity (log mM) | - | -1.026 | Moderate toxicity to aquatic life. |
The toxicity profile of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid appears to be favorable. It is predicted to be non-mutagenic in the AMES test, which is a critical indicator of carcinogenic potential.[9][10] Importantly, it is not predicted to inhibit the hERG potassium channel, suggesting a low risk of drug-induced cardiotoxicity. The absence of predicted hepatotoxicity further strengthens its safety profile.
Conclusion and Future Directions
The comprehensive in silico ADME-T analysis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid presented in this guide suggests that it possesses a promising pharmacokinetic and safety profile for a potential oral drug candidate. Key strengths include its excellent predicted oral absorption, favorable drug-likeness, low potential for CNS penetration, and a generally clean toxicity profile.
The primary area of uncertainty identified is the conflicting prediction for CYP2C9 inhibition. This highlights the importance of experimental validation to confirm the in silico findings.
Based on this analysis, the following future directions are recommended:
-
Experimental Validation: Prioritize in vitro assays to confirm the predicted ADME-T properties, with a particular focus on:
-
CYP450 inhibition panel, especially for CYP2C9.
-
Caco-2 permeability assay.
-
Plasma protein binding determination.
-
AMES test for mutagenicity.
-
hERG inhibition assay.
-
-
Lead Optimization: Should the conflicting CYP2C9 inhibition be confirmed experimentally, medicinal chemistry efforts could be directed towards structural modifications to mitigate this liability while preserving the otherwise favorable ADME properties.
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Methodological & Application
Synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the experimental procedure, mechanistic underpinnings, and critical safety considerations.
Introduction
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many approved drugs, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a 3-fluorobenzoyl group can modulate factors such as metabolic stability, receptor-binding affinity, and cellular permeability. This guide will focus on a robust and widely applicable synthetic route from piperidine-4-carboxylic acid and 3-fluorobenzoyl chloride via the Schotten-Baumann reaction.
Reaction Mechanism and Scientific Rationale
The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a classic example of a nucleophilic acyl substitution, specifically an N-acylation reaction. The most common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2]
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The secondary amine of piperidine-4-carboxylic acid, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine. This step is crucial as it drives the reaction to completion by neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[1]
The choice of a biphasic solvent system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is a hallmark of the Schotten-Baumann conditions.[3] This setup allows the reactants and the product to remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl.[3] This separation minimizes potential side reactions, such as the hydrolysis of the acid chloride.
Reaction Workflow Diagram
Caption: Schotten-Baumann reaction workflow.
Experimental Protocol
This protocol details the synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 5.0 g | 38.7 |
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 6.75 g (5.0 mL) | 42.6 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.4 g | 85 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Hydrochloric acid (HCl), 2M | HCl | 36.46 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a pH probe (optional), dissolve 5.0 g (38.7 mmol) of piperidine-4-carboxylic acid in 50 mL of deionized water.
-
Basification: To the stirred solution, add a solution of 3.4 g (85 mmol) of sodium hydroxide in 50 mL of deionized water. Ensure the piperidine-4-carboxylic acid is fully dissolved and the solution is basic (pH > 10).
-
Addition of Acyl Chloride: Add 50 mL of dichloromethane to the flask to create a biphasic system. Cool the mixture to 0-5 °C using an ice bath. Slowly add 6.75 g (42.6 mmol) of 3-fluorobenzoyl chloride dropwise from the addition funnel over a period of 30-45 minutes, maintaining vigorous stirring. The temperature should be kept below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with 2 x 25 mL of dichloromethane. Combine all organic layers.
-
Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid should form.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL). Dry the product under vacuum to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.[4]
Characterization
The identity and purity of the synthesized 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule. The presence of signals corresponding to the piperidine ring protons, the aromatic protons of the 3-fluorobenzoyl group, and the carboxylic acid proton will be indicative of the desired product.[3][5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl (C=O) and the carboxylic acid carbonyl (C=O) and O-H groups.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety Precautions
-
3-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle this reagent in a fume hood with appropriate gloves and eye protection.
-
Piperidine-4-carboxylic acid and its derivatives may be irritating to the skin and eyes.
-
Sodium hydroxide is a strong base and is corrosive. Handle with care to avoid skin and eye contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Hydrochloric acid is a strong acid and is corrosive. Handle with appropriate protective equipment.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid via the Schotten-Baumann reaction is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize and characterize this compound for their drug discovery and development endeavors.
References
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Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents. (n.d.).
-
Mary, Y. S., & Balachandran, V. (2015). The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 138, 516–527. [Link]
- Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
- Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22.
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Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved January 23, 2026, from [Link]
- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents. (n.d.).
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Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples - PubMed. (2013, December 20). Retrieved January 23, 2026, from [Link]
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from http://www.orgsyn.org/demo.aspx?prep=v78p0259
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Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. (n.d.). Retrieved January 23, 2026, from [Link]
-
Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides - The University of Manchester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). Retrieved January 23, 2026, from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
- US8188309B2 - Process for preparing aromatic carboxylic acids - Google Patents. (n.d.).
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Acylation of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride protocol
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid via the acylation of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride. The described methodology is grounded in the principles of the Schotten-Baumann reaction, a robust and widely applicable method for the formation of amides from amines and acyl chlorides.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety considerations. The protocol includes a step-by-step procedure, from reagent preparation to product purification and characterization, ensuring a reliable and reproducible synthesis.
Introduction
The N-acylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug discovery. The resulting N-acylpiperidine derivatives are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a substituted benzoyl group, such as the 3-fluorobenzoyl moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The fluorine atom, in particular, is a valuable bioisostere for hydrogen and can influence metabolic stability, binding affinity, and lipophilicity.[4]
The synthesis of 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid is a key step in the elaboration of more complex molecular architectures. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation or esterification, enabling the construction of compound libraries for screening. This application note details a reliable protocol for this synthesis, employing the Schotten-Baumann reaction conditions, which involve a two-phase system to facilitate the reaction and neutralize the hydrochloric acid byproduct.[1][5]
Reaction Scheme
The overall transformation involves the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the liberated hydrochloric acid and drive the reaction to completion.[3]
Caption: General reaction scheme for the acylation of piperidine-4-carboxylic acid.
Mechanistic Insights: The Schotten-Baumann Reaction
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by the base (e.g., hydroxide ion) present in the reaction mixture. This step is crucial as it regenerates the neutral amide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[2]
The use of a biphasic system, typically an organic solvent and water, is a hallmark of the Schotten-Baumann conditions.[1][5] The organic phase dissolves the acyl chloride and the product, while the aqueous phase contains the base and sequesters the hydrochloride byproduct. This separation minimizes the hydrolysis of the acyl chloride.[1]
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| Piperidine-4-carboxylic acid | ≥98% | Sigma-Aldrich |
| 3-Fluorobenzoyl chloride | ≥98% | Alfa Aesar |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Hydrochloric acid (HCl), concentrated | ACS Reagent Grade | J.T. Baker |
| Ethyl acetate (EtOAc) | HPLC Grade | EMD Millipore |
| Hexanes | HPLC Grade | EMD Millipore |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Sigma-Aldrich |
| Deionized water | --- | --- |
| Equipment |
| Magnetic stirrer with stir bar |
| Round-bottom flasks (various sizes) |
| Addition funnel |
| Ice bath |
| pH paper or pH meter |
| Separatory funnel |
| Rotary evaporator |
| High-vacuum pump |
| Analytical balance |
| Standard laboratory glassware |
Safety Precautions
-
3-Fluorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[6] It is also a combustible liquid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat and open flames.[6] Incompatible with water, strong bases, and alcohols.[6]
-
Piperidine-4-carboxylic acid: May cause skin and eye irritation. Handle with care, wearing standard PPE.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Step-by-Step Procedure
Caption: Workflow for the synthesis of 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve piperidine-4-carboxylic acid (5.0 g, 38.7 mmol) in a solution of sodium hydroxide (1.7 g, 42.6 mmol) in 50 mL of deionized water. Stir until all solids have dissolved.
-
-
Reaction Setup:
-
Place the flask in an ice bath and cool the solution to 0-5 °C with magnetic stirring.
-
In a separate container, dissolve 3-fluorobenzoyl chloride (6.7 g, 42.6 mmol) in 50 mL of dichloromethane (DCM).
-
-
Addition of Acyl Chloride:
-
Transfer the 3-fluorobenzoyl chloride solution to an addition funnel.
-
Add the acyl chloride solution dropwise to the cold, stirring aqueous solution of piperidine-4-carboxylic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in DCM). The starting material (piperidine-4-carboxylic acid) is water-soluble and may not be easily visualized on TLC without derivatization. The disappearance of the 3-fluorobenzoyl chloride can be monitored.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate or partition into the organic layer.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Optional):
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
-
Characterization:
-
The structure and purity of the final product, 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid, should be confirmed by analytical techniques.
-
Product Characterization
The identity and purity of the synthesized 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid should be confirmed using a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[7] The spectra should be consistent with the expected structure, showing characteristic signals for the piperidine ring protons, the aromatic protons of the 3-fluorobenzoyl group, and the carboxylic acid proton.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of the final compound.[8][9] A suitable method should be developed to separate the product from any starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl, the carboxylic acid carbonyl, and the C-F bond.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or increase the equivalents of acyl chloride. Ensure efficient stirring. |
| Hydrolysis of acyl chloride | Maintain a low temperature during the addition of the acyl chloride. | |
| Product loss during work-up | Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid. Perform multiple extractions. | |
| Impure Product | Presence of starting materials | Optimize the reaction time and stoichiometry. Purify by recrystallization or column chromatography. |
| Presence of hydrolyzed acyl chloride (3-fluorobenzoic acid) | Wash the organic layer with a dilute sodium bicarbonate solution during work-up to remove acidic impurities. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid using the Schotten-Baumann reaction. By following the outlined procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided insights into the reaction mechanism and troubleshooting guide will aid in the successful execution and optimization of this synthetic transformation.
References
- Dwyer, M. P., Lamar, J. E., & Meyers, A. I. (1999). Synthesis of enantiomerically pure cis-2,4-disubstituted piperidines: extension of chiral homoenolate alkylations toward the preparation of nitrogen heterocycles. Tetrahedron Letters, 40(51), 8965-8968.
- Patents, Google. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
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DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Der Pharma Chemica. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Retrieved from [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025). Retrieved from [Link]
-
Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
-
NIH. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]/doi/10.1021/ja00424a006)
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Application Notes and Protocols: Leveraging 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in Modern Drug Discovery
Introduction: The Strategic Value of the 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid Scaffold
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of rational drug design. The 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid motif further enhances this utility by incorporating key features that address several critical aspects of drug development.
The benzoylpiperidine fragment is a recognized bioisostere of the piperazine ring, a common moiety in centrally active agents.[3] The carbonyl group can act as a hydrogen bond acceptor, potentially restoring key interactions when replacing a piperazine nitrogen.[3] The incorporation of a fluorine atom on the benzoyl ring is a strategic decision rooted in the well-documented benefits of fluorination in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the lipophilicity and pKa of the molecule, thereby improving its pharmacokinetic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid as a versatile scaffold. We will detail its synthesis, derivatization strategies, and robust protocols for evaluating the biological activity of its analogs, with a focus on G-protein coupled receptor (GPCR) targets.
Synthesis of the Scaffold: 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
A reliable synthesis of the title compound is paramount for initiating a drug discovery campaign. The following protocol is a robust method for the preparation of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, starting from commercially available piperidine-4-carboxylic acid.
Protocol 1: Synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid as a solid.
Causality Behind Experimental Choices:
-
The use of an organic base like triethylamine is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Performing the initial addition of the acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
The aqueous workup steps are essential to remove unreacted starting materials, the base, and salts, leading to a cleaner crude product for purification.
Derivatization Strategies: Building a Focused Library
The carboxylic acid moiety of the scaffold is the primary handle for diversification, most commonly through the formation of amide bonds.[4] Amide coupling reactions are a cornerstone of medicinal chemistry, and a variety of reliable reagents are available.[5]
Protocol 2: General Procedure for Amide Coupling using HATU
Materials:
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
Primary or secondary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Expertise & Experience:
-
HATU is a highly efficient coupling reagent that often provides high yields and clean reactions with a broad range of amines, including those that are sterically hindered or electronically deactivated.
-
DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction to proceed efficiently.
-
The choice of solvent (DMF) is due to its excellent solvating properties for a wide range of organic molecules and its high boiling point, which can be advantageous if heating is required.
Biological Evaluation: Screening for GPCR Activity
Derivatives of the 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid scaffold are well-suited for targeting GPCRs, a large family of cell surface receptors that are major drug targets. The following protocols describe two common and robust cell-based assays for identifying GPCR modulators.
Calcium Mobilization Assay for Gq-Coupled GPCRs
Many GPCRs, upon activation, couple to the Gq alpha subunit, leading to an increase in intracellular calcium concentration.[6] This can be measured using calcium-sensitive fluorescent dyes.
Protocol 3: FLIPR-Based Calcium Mobilization Assay
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37 °C for 1 hour.[7]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the assay plate in the FLIPR instrument.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then add the test compounds to the wells, and fluorescence will be continuously monitored for a defined period (e.g., 2-3 minutes) to detect changes in intracellular calcium.[7]
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the agonist or antagonist activity of the compounds. For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist.
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
β-Arrestin Recruitment Assay
Ligand binding to a GPCR can also trigger the recruitment of β-arrestin proteins, a key event in receptor desensitization and signaling.[5] The DiscoverX PathHunter® β-arrestin assay is a widely used platform to measure this interaction.
Protocol 4: PathHunter® β-Arrestin Assay
Materials:
-
PathHunter® cell line expressing the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Cell plating medium
-
Test compounds
-
PathHunter® Detection Reagents
-
White-walled, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37 °C for 90 minutes to allow for β-arrestin recruitment.[8]
-
Detection:
-
Add the PathHunter® detection reagent to each well.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency (EC50 or IC50) of the compounds.
Caption: Workflow and principle of the PathHunter® β-arrestin recruitment assay.
Structure-Activity Relationship (SAR) and Therapeutic Applications
Systematic modification of the 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid scaffold can lead to the identification of potent and selective drug candidates. A key strategy is to explore the chemical space around the core by synthesizing a library of amides with diverse amines.
A study on a closely related series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms provides an excellent surrogate for understanding the potential SAR of the 1-(3-Fluorobenzoyl)piperidine-4-carboxamide scaffold.[9]
| Compound | R Group (Amide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 3-Methoxyphenylpiperazine | 38.6 | 1.2 | 25.4 | 4.7 |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 0.9 | 15.8 | 3.1 |
| 9 | 4-Fluorophenylpiperazine | 8.9 | 1.1 | 18.2 | 3.9 |
| 10 | 4-Chlorophenylpiperazine | 9.7 | 1.3 | 20.1 | 4.2 |
Data adapted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[9]
SAR Insights from the Analogous Series:
-
Impact of Substituent Position: The position of the methoxy group on the phenylpiperazine moiety significantly influences activity against hCA I, with the 4-position being more favorable than the 3-position.[9]
-
Role of Halogens: The introduction of a fluorine or chlorine atom at the 4-position of the phenylpiperazine ring results in potent inhibitors of all tested isoforms.[9]
These findings suggest that the nature and position of substituents on the amine portion of the amide derivative can have a profound impact on biological activity and selectivity.
Caption: Conceptual workflow for SAR-driven lead optimization.
Potential Therapeutic Applications:
The benzoylpiperidine scaffold is a component of drugs targeting a variety of diseases.[3] Derivatives of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid could potentially be developed as:
-
Antipsychotics: The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of 5-HT2A antagonists like ketanserin and altanserin.[3]
-
Anticancer Agents: Piperidine-containing compounds have shown promise as anticancer agents.[1]
-
Antidiabetic Agents: Derivatives of piperidine have been investigated as potential treatments for diabetes.[10]
-
Analgesics: Certain piperidine derivatives exhibit significant analgesic properties.[11]
Conclusion
The 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its structural features, combined with the strategic placement of a fluorine atom, offer a compelling platform for developing compounds with favorable drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, from initial synthesis and library generation to robust biological evaluation and SAR-guided lead optimization.
References
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Available at: [Link]
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Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2014). PubMed Central. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]
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PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]
-
Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
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Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Available at: [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][12]benzothiazine as orally-active adhesion molecule inhibitors. (2003). PubMed. Available at: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Publishing. Available at: [Link]
-
GPCR β-Arrestin Product Solutions. (n.d.). Eurofins DiscoverX. Available at: [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2021). MDPI. Available at: [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2021). ChemRxiv. Available at: [Link]
-
PathHunter™ eXpress β-Arrestin Assays. (n.d.). Eurofins DiscoverX. Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays: Evaluating 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid as a Potential Diacylglycerol Lipase Inhibitor
Authored by: Your Senior Application Scientist
Introduction: Targeting the Endocannabinoid System via Diacylglycerol Lipase Inhibition
The endocannabinoid system (eCS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain, appetite, mood, and memory. A key component of the eCS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid signaling molecule that activates cannabinoid receptors CB1 and CB2.[1] The synthesis of 2-AG is primarily catalyzed by the enzyme diacylglycerol lipase (DAGL).[2][3] There are two main isoforms, DAGLα and DAGLβ, which are emerging as significant therapeutic targets for various conditions, including obesity, pain, and inflammatory diseases.[4][5] Inhibition of DAGL offers a promising strategy to modulate the eCS with potentially greater specificity and fewer side effects than direct receptor agonists or antagonists.[6][7]
This document provides a comprehensive guide for researchers to evaluate novel small molecules, such as 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, as potential inhibitors of DAGL using a suite of robust cell-based assays. While the biological activity of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is not yet extensively characterized, its chemical structure, featuring a piperidine core and a substituted benzoyl moiety, is reminiscent of scaffolds found in other enzyme inhibitors.[8][9] Therefore, it serves as an exemplary candidate for the screening funnel detailed herein.
The following protocols are designed to provide a multi-tiered approach, from initial high-throughput screening to more detailed mechanistic and functional studies.
The 2-AG Biosynthesis Pathway: A Target for Pharmacological Intervention
The canonical pathway for 2-AG production begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by DAGL to produce 2-AG.[3] 2-AG can then act as a retrograde messenger, activating presynaptic cannabinoid receptors to modulate neurotransmitter release.
Figure 1: The 2-AG Biosynthesis and Signaling Pathway. This diagram illustrates the enzymatic cascade leading to the production of 2-AG and its subsequent signaling. The proposed inhibitory action of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid on DAGL is highlighted.
Part 1: Primary Screening - Live-Cell Chromogenic Assay for DAGL Activity
Principle:
This assay provides a high-throughput compatible method to assess DAGL activity in living cells.[4] It utilizes a surrogate substrate, p-nitrophenyl butyrate (PNPB), which is hydrolyzed by lipases, including DAGL, to produce p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically at 400-405 nm. By comparing the rate of PNPB hydrolysis in cells overexpressing DAGL with and without the test compound, one can determine the compound's inhibitory potential.
Experimental Workflow:
Figure 2: Workflow for the primary live-cell chromogenic DAGL assay.
Protocol:
-
Cell Line Selection and Culture:
-
Use a human cell line stably overexpressing human DAGLα or DAGLβ (e.g., HEK293-hDAGLα).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Preparation:
-
Seed the DAGL-overexpressing cells into a clear, flat-bottom 96-well plate at a density of 50,000 - 100,000 cells per well. Allow cells to adhere overnight.
-
Prepare a stock solution of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., HEPES-buffered saline, pH 7.4) to achieve the desired final assay concentrations. Also, prepare positive control (a known DAGL inhibitor, e.g., KT109) and vehicle control (DMSO) wells.
-
-
Assay Procedure:
-
Gently wash the cells with assay buffer.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the PNPB substrate solution in the assay buffer.
-
Initiate the reaction by adding the PNPB solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the optical density at 400 nm every 12 seconds for 30 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | DAGLα | Live-Cell PNPB | 1.2 |
| 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | DAGLβ | Live-Cell PNPB | 15.8 |
| KT109 (Positive Control) | DAGLβ | Live-Cell PNPB | 0.05 |
Part 2: Secondary Assay - Direct Measurement of 2-AG Production by LC-MS/MS
Principle:
To confirm that the observed inhibition in the primary assay is due to a direct effect on DAGL and the production of its endogenous product, 2-AG, a more direct and specific method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying lipid mediators like 2-AG from cell lysates or culture supernatants.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed DAGL-overexpressing cells in 6-well or 12-well plates and grow to confluence.
-
Treat the cells with various concentrations of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, a positive control, and a vehicle control for a defined period (e.g., 1-4 hours).
-
To stimulate 2-AG production, cells can be treated with a GPCR agonist (e.g., a muscarinic receptor agonist for cells endogenously expressing it) for a short period (e.g., 5-15 minutes) before harvesting.
-
-
Lipid Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and perform a lipid extraction using a suitable method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction.[10] This typically involves the addition of a mixture of organic solvents (e.g., methanol, chloroform) and an aqueous phase, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Collect the organic phase and dry it under a stream of nitrogen.[10]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for lipid analysis (e.g., a C18 column).
-
Use a gradient elution to separate 2-AG from other lipids.
-
Detect and quantify 2-AG using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2-AG and a deuterated internal standard (e.g., 2-AG-d8).
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 2-AG.
-
Quantify the amount of 2-AG in each sample by normalizing to the internal standard and the total protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of 2-AG production at each concentration of the test compound and determine the IC50 value.
-
Part 3: Functional Cellular Assay - Assessing Downstream Signaling Events
Principle:
Inhibition of 2-AG production should lead to a measurable change in the downstream signaling pathways activated by 2-AG. 2-AG is known to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2 (p42/44 MAPK).[11] A Western blot or a cell-based ELISA can be used to measure the levels of phosphorylated ERK (p-ERK) as a functional readout of DAGL inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line that expresses CB1 or CB2 receptors and shows a robust 2-AG-mediated p-ERK response (e.g., differentiated HL-60 cells or a recombinant cell line).[11]
-
Serum-starve the cells for several hours to reduce basal p-ERK levels.
-
Pre-treat the cells with the test compound, a positive control (e.g., a MEK inhibitor like U0126), and a vehicle control for 30-60 minutes.
-
Stimulate the cells with an agonist that induces 2-AG production (e.g., a GPCR agonist) or with exogenous 2-AG for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition of ERK phosphorylation for the test compound relative to the stimulated vehicle control.
-
Trustworthiness and Self-Validation:
The multi-tiered approach described here provides a self-validating system. A compound that shows activity in the primary PNPB assay should subsequently demonstrate a dose-dependent reduction in 2-AG levels in the LC-MS/MS assay. Furthermore, this reduction in the endogenous ligand should translate into a measurable attenuation of a downstream functional response, such as p-ERK signaling. Consistent results across these orthogonal assays provide strong evidence for the on-target activity of the test compound.
Disclaimer:
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is used here as an exemplary compound for the described protocols. The actual biological activity and potency of this specific molecule would need to be determined experimentally. Researchers should always handle new chemical entities with appropriate safety precautions.
References
-
Al-Hayali, A. M., & Al-Zuhairi, A. J. (2018). A novel live cell assay to measure diacylglycerol lipase α activity. BMC Biochemistry, 19(1), 3. [Link]
-
Baggelaar, M. P., et al. (2015). A model method: A strategy that combines a knowledge-based in silico design approach and the development of novel activity-based probes (ABPs) for the detection of endogenous diacylglycerol lipase-α (DAGL-α) is presented. ResearchGate. [Link]
-
Bisogno, T., et al. (2000). 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells. Journal of Cell Biology, 151(4), 729-738. [Link]
-
Cravatt, B. F., & Lichtman, A. H. (2017). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proceedings of the National Academy of Sciences, 114(18), 4811-4816. [Link]
-
Gaspari, S., et al. (2023). Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta. Frontiers in Endocrinology, 14, 1108608. [Link]
-
Ghafouri, N., et al. (2016). Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease. Haematologica, 101(11), e433-e437. [Link]
-
Kaur, R., et al. (2019). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. MDPI. [Link]
-
Marzo, V. D. (2008). Endocannabinoid signaling pathways: beyond CB1R and CB2R. British Journal of Pharmacology, 153(2), 197-199. [Link]
-
Muthian, G., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. Current protocols in toxicology, Chapter 4, Unit 4.30. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
ResearchGate. (n.d.). Signaling pathways triggered by AEA, 2-AG, and congeners. ResearchGate. [Link]
-
Viader, A., et al. (2015). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. MDPI. [Link]
-
Wang, L., et al. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. Journal of Medicinal Chemistry, 63(3), 1238-1254. [Link]
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- 3. The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study | MDPI [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in Fragment-Based Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, in fragment-based drug discovery (FBDD) campaigns. This document outlines the fragment's physicochemical properties, its potential as a versatile scaffold, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to effectively integrate this fragment into their drug discovery pipelines, particularly for challenging targets such as protein-protein interactions and enzymes with shallow binding pockets.
Introduction: The Rationale for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3][4] FBDD focuses on screening small, low molecular weight compounds (fragments) that typically bind with low affinity to a biological target.[5] The simplicity of these fragments allows for a more efficient exploration of chemical space and often leads to lead compounds with superior drug-like properties.[2]
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a compelling fragment for FBDD campaigns due to several key features:
-
Privileged Substructures: The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous neurologically active agents.[6] This suggests an inherent biocompatibility and favorable interaction potential with protein targets.
-
3D-Rich Scaffold: The piperidine ring provides a rigid, three-dimensional character, which is increasingly sought after in fragment libraries to move beyond flat, aromatic compounds and to better probe complex binding sites.[1]
-
Multiple Interaction Points: The fragment possesses a hydrogen bond acceptor (carbonyl oxygen), a hydrogen bond donor and potential salt-bridge participant (carboxylic acid), and an aromatic ring capable of pi-stacking or hydrophobic interactions. This multivalency increases the probability of forming productive interactions with a protein target.
-
¹⁹F NMR Screening Amenability: The presence of a fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) screening.[7][8] This technique is highly sensitive, offers a wide chemical shift window, and can rapidly detect binding events even for weak-affinity interactions, making it an ideal primary screening method.[8]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is presented in Table 1. These properties align well with the "Rule of Three" often applied in fragment selection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄FNO₃ | [9][10] |
| Molecular Weight | 251.25 g/mol | [9][10] |
| CAS Number | 451485-55-5 | [9][10] |
| Purity | Typically >95% | [10] |
Experimental Workflows & Protocols
The successful implementation of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in an FBDD campaign requires a multi-step, integrated approach. The following sections provide detailed protocols for each stage of the process, from primary screening to hit validation and elaboration.
Overall FBDD Workflow
The general workflow for an FBDD campaign utilizing this fragment is depicted in the diagram below. It emphasizes a tiered approach, starting with a high-throughput, sensitive primary screen, followed by orthogonal validation methods to eliminate false positives and confirm binding.
Caption: FBDD workflow for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
Rationale: The fluorine atom in the fragment allows for highly sensitive detection of binding to a target protein without interference from proton signals from the buffer or excipients.[7][8] Changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein are indicative of a binding event.[11]
Materials:
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid (≥95% purity)
-
Target protein of interest (e.g., enzyme, receptor domain)
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid at 10 mM in a suitable solvent (e.g., DMSO-d₆).
-
Prepare the target protein at a working concentration of 10-50 µM in the NMR buffer.
-
The final screening concentration of the fragment is typically in the range of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum of the fragment in the NMR buffer without the protein.
-
Acquire a second ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
For higher throughput, fragments can be screened in cocktails of 5-10 non-overlapping compounds.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
A significant change in the ¹⁹F signal (chemical shift perturbation, line broadening) indicates a potential hit.
-
Hits from cocktails should be deconvoluted by testing each fragment individually.
-
Protocol 2: Primary or Secondary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that measures changes in the refractive index at a sensor surface, allowing for the real-time detection of binding events.[12][13][14] It can be used as a primary screening method or as an orthogonal method to validate hits from an NMR screen.[5][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling or other appropriate chemistry. Aim for a low to medium density immobilization level to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in running buffer, typically ranging from 1 µM to 1 mM.
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data.
-
A concentration-dependent binding response indicates a specific interaction.
-
If steady-state is reached, the equilibrium dissociation constant (K_D) can be estimated by fitting the response at equilibrium versus concentration.
-
Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography
Rationale: X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein.[16][17][18] This is the gold standard for hit validation in FBDD as it unambiguously confirms binding and reveals the precise binding mode, which is crucial for structure-guided fragment evolution.[19][20]
Materials:
-
Crystals of the target protein
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Crystal Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (typically 1-10 mM) and cryoprotectant. The soaking time can range from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Processing:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the data to obtain an electron density map.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement if a native structure is available.
-
Carefully examine the electron density map for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Fragment Evolution Strategies
Once a binding mode is confirmed by X-ray crystallography, the low-affinity fragment hit can be optimized into a potent lead compound. The structure of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid offers several vectors for chemical elaboration.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery | May 18-19, 2021 [drugdiscoverychemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(3-Fluorobenzyl)-4-piperidinecarboxylicacid hydrochloride/CAS:451485-55-5-HXCHEM [hxchem.net]
- 10. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 11. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. researchgate.net [researchgate.net]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 19. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important piperidine derivative. As a key structural motif in various pharmacologically active agents, its efficient and pure synthesis is of paramount importance.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid?
The most prevalent method is the N-acylation of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is often categorized as a Schotten-Baumann reaction.[1][2]
Q2: Why are Schotten-Baumann conditions particularly well-suited for this synthesis?
Schotten-Baumann conditions typically refer to using a two-phase solvent system, such as an organic solvent (e.g., dichloromethane) and water, with an inorganic base (e.g., NaOH or K₂CO₃) dissolved in the aqueous phase. This setup is advantageous for several reasons:
-
Efficient Acid Quenching: The aqueous base immediately neutralizes the HCl generated, preventing it from protonating the starting amine, which would render it non-nucleophilic.
-
Minimizing Acyl Chloride Hydrolysis: While the acyl chloride is water-sensitive, its high concentration in the organic phase, coupled with the rapid reaction with the amine, means the desired acylation reaction outcompetes hydrolysis.
-
Simplified Work-up: The product remains in the organic layer, while the inorganic salts are washed away in the aqueous phase, often simplifying the initial purification steps.
Q3: Can I use 3-fluorobenzoic acid directly with a peptide coupling agent instead of using the acyl chloride?
-
Cost: Peptide coupling reagents can be significantly more expensive than 3-fluorobenzoyl chloride.
-
Purification: The byproducts from coupling reagents (e.g., ureas from carbodiimides, HOBt) must be removed during purification, which can sometimes be challenging.
-
Safety: Some coupling reagents and additives, like HOBt, have been reported to have explosive properties under certain conditions.[5]
Q4: What are the critical quality control checks for the starting materials?
-
Piperidine-4-carboxylic acid: This starting material is zwitterionic and can be hygroscopic. Confirm its identity and purity via NMR and check for water content. Its solubility can be low in many organic solvents.[6][7]
-
3-Fluorobenzoyl chloride: This is the most critical reagent. It is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a recently distilled batch. A simple quality check is to take a ¹H NMR; the presence of a broad singlet corresponding to the carboxylic acid proton and shifts in the aromatic signals indicates significant hydrolysis to 3-fluorobenzoic acid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted piperidine-4-carboxylic acid.
-
Cause A: Deactivated Nucleophile
-
Explanation: The secondary amine on piperidine-4-carboxylic acid is the nucleophile. If the reaction medium becomes acidic due to the HCl byproduct, the amine will be protonated to form an ammonium salt. This positively charged species is no longer nucleophilic and will not react with the acyl chloride.
-
Solution: Ensure you are using at least one equivalent of base, preferably slightly more (1.1-1.5 equivalents), to scavenge the acid as it forms. For Schotten-Baumann conditions, vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases. For single-phase reactions with an organic base like triethylamine, ensure the base is added before or concurrently with the acyl chloride.
-
-
Cause B: Poor Starting Material Solubility
-
Explanation: Piperidine-4-carboxylic acid has poor solubility in common non-polar organic solvents like DCM or diethyl ether due to its zwitterionic nature.[6] If the starting material does not dissolve, the reaction becomes a heterogeneous mixture with a very slow reaction rate.
-
Solution:
-
Modify Solvent System: For Schotten-Baumann reactions, the piperidine starting material may be more soluble in the aqueous base layer, reacting at the interface. Ensure vigorous stirring. For single-phase systems, consider more polar aprotic solvents like DMF or NMP, although this can complicate work-up.
-
Alternative Starting Material: A highly effective strategy is to use ethyl piperidine-4-carboxylate as the starting material. This ester is much more soluble in organic solvents. After the acylation step, the ethyl ester can be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water). This two-step process often provides a higher overall yield and purity.
-
-
-
Cause C: Degraded Acyl Chloride
-
Explanation: 3-fluorobenzoyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive 3-fluorobenzoic acid.
-
Solution: Use a fresh bottle of the reagent. If you suspect degradation, you can regenerate the acyl chloride from 3-fluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] Always handle acyl chlorides in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Acylpiperidines
Welcome to the technical support center for the synthesis of N-acylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of these important structural motifs. N-acylpiperidines are a class of amides prevalent in a vast array of pharmaceuticals and biologically active compounds. The formation of the amide bond between a piperidine nitrogen and a carbonyl group is a cornerstone of medicinal chemistry.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and offer strategies for optimizing your reaction conditions to ensure robust and reproducible results.
Core Principles: The Nucleophilic Acyl Substitution Reaction
The synthesis of an N-acylpiperidine from a piperidine and an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-understood mechanism that informs our optimization and troubleshooting strategies.[1][2][3][4]
The Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine (a secondary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][3] This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated N-acylpiperidine (an ammonium salt). A base is required to neutralize the hydrogen chloride (HCl) that is formed and to deprotonate the product, yielding the final, neutral N-acylpiperidine.[2] If a base is not added, a second equivalent of the piperidine starting material will act as the base, consuming your nucleophile and limiting the theoretical maximum yield to 50%.
Caption: The nucleophilic acyl substitution mechanism for N-acylpiperidine synthesis.
General Experimental Protocol: Synthesis of 1-Acetylpiperidine
This protocol provides a baseline procedure for the acylation of piperidine with acetyl chloride. It is a robust starting point that can be adapted for various substrates.
Materials:
-
Piperidine
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.[5]
-
Acyl Chloride Addition: Add acetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintaining a low temperature is critical to prevent side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the piperidine starting material is fully consumed (typically 1-3 hours).
-
Workup (Quenching): Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylpiperidine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or distillation to obtain the pure N-acylpiperidine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I have no product. What went wrong?
This is a common issue with several potential causes. Let's diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yields.
Potential Causes & Solutions:
-
Cause 1: Reagent Quality (Hydrolysis of Acyl Chloride)
-
Explanation: Acyl chlorides are highly reactive and readily hydrolyze upon contact with moisture from the air, solvents, or glassware to form the corresponding carboxylic acid, which will not react with the piperidine under these conditions.[2][7]
-
Solution:
-
Use freshly opened or distilled acyl chloride.
-
Ensure all solvents (e.g., DCM, THF) are anhydrous.
-
Dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere (nitrogen or argon).
-
-
-
Cause 2: Incorrect Stoichiometry (No External Base)
-
Explanation: The reaction produces one equivalent of HCl.[2] If an external base like triethylamine or pyridine is not added, a second equivalent of your piperidine starting material will act as a base to neutralize the HCl. This consumes your nucleophile, limiting the maximum possible yield to 50%.
-
Solution: Always include at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine) in the reaction. Using a slight excess (1.1-1.2 eq.) is common practice.
-
-
Cause 3: Steric Hindrance
Q2: My TLC/LC-MS shows multiple spots. What are the likely side products?
-
Side Product 1: Carboxylic Acid
-
Identification: An acidic spot on the TLC that may streak.
-
Cause: Hydrolysis of the acyl chloride starting material by trace amounts of water.[7]
-
Minimization: Follow the rigorous anhydrous techniques described in Q1. During workup, a wash with a weak base like NaHCO₃ solution will remove this impurity into the aqueous layer.
-
-
Side Product 2: Unreacted Piperidine
-
Identification: A basic spot on the TLC.
-
Cause: Incomplete reaction due to insufficient acylating agent, short reaction time, or low temperature.
-
Minimization: Use a slight excess (1.05-1.1 eq.) of the acyl chloride. Ensure the reaction has gone to completion by monitoring with TLC before quenching. An acidic wash (e.g., dilute HCl) during workup can remove unreacted piperidine, but be aware that your product may also be basic and partition into the aqueous layer.
-
-
Side Product 3: Di-acylation (if other reactive groups are present)
-
Cause: If the piperidine substrate contains other nucleophilic groups like a hydroxyl or another amine, they can also be acylated.[6]
-
Minimization: Use protecting groups for the other functional groups. Alternatively, control the stoichiometry carefully by using only one equivalent of the acylating agent at low temperatures.
-
Q3: The reaction is very slow or stalls before completion.
-
Cause 1: Low Reactivity of Reagents
-
Explanation: Steric hindrance around the nitrogen or the carbonyl carbon can significantly slow the reaction rate.[8][9][10] Electron-withdrawing groups on the piperidine can also decrease its nucleophilicity.
-
Solution:
-
Gently heat the reaction (e.g., to 40 °C or reflux, depending on the solvent) after the initial addition at low temperature.
-
Consider adding a catalyst like 4-dimethylaminopyridine (DMAP) in a small amount (0.05-0.1 eq.). DMAP is a hyper-nucleophilic acylation catalyst that can dramatically increase the reaction rate.
-
Switch to a more powerful acylation method using coupling reagents (see FAQs).
-
-
-
Cause 2: Poor Solvent Choice
-
Explanation: The solvent must be able to dissolve the reactants but should be non-reactive (aprotic). Protic solvents like alcohols will compete with the piperidine to react with the acyl chloride.[6]
-
Solution: Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, or Toluene.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the right base for my reaction?
The base has two primary roles: to neutralize the HCl byproduct and to prevent the protonation of the piperidine starting material.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (Et₃N) | ~10.7 | Standard, inexpensive, and effective. The resulting salt (Et₃N·HCl) is often soluble in organic solvents. |
| Pyridine | ~5.2 | Less basic than Et₃N. Can also act as a nucleophilic catalyst. Useful when a milder base is needed.[2] |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered and non-nucleophilic. Excellent choice to avoid side reactions where the base might act as a nucleophile. |
Q5: What is the optimal temperature for the reaction?
There is a trade-off between reaction rate and selectivity.[14]
-
Initial Addition (0 °C or lower): The reaction between an amine and an acyl chloride is often highly exothermic.[] Starting at a low temperature controls this exotherm, prevents the formation of side products, and minimizes degradation of sensitive substrates.
-
Reaction Progression (Room Temperature or higher): For less reactive or sterically hindered substrates, allowing the reaction to warm to room temperature or even gently heating it may be necessary to drive the reaction to completion.[5] A general strategy is to add the reagents at 0 °C and then let the reaction proceed at room temperature.[6]
Q6: When should I use a peptide coupling reagent instead of an acyl chloride?
Acyl chlorides are highly reactive and cost-effective, making them a great first choice. However, you should consider using a coupling reagent when:
-
Your acylating agent is a carboxylic acid: Coupling reagents are designed to activate carboxylic acids for amide bond formation.
-
You have sterically hindered substrates: Reagents like HATU or HCTU are extremely effective for forming amide bonds between bulky partners where acyl chlorides might fail.[16]
-
Your substrates are sensitive: Acyl chloride reactions can be harsh. Coupling reactions often proceed under milder conditions.
-
You need to minimize racemization: For chiral carboxylic acids, coupling reagents combined with additives like 1-Hydroxybenzotriazole (HOBt) are essential to prevent epimerization of the alpha-carbon.[11]
References
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Organic Mechanism - Acid Chloride to Tertiary Amide 008. (2012, April 5). YouTube. Retrieved January 23, 2026, from [Link]
-
1-Acetylpiperidine | C7H13NO. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents.
-
Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018, April 1). YouTube. Retrieved January 23, 2026, from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. (2021, June 18). PubMed. Retrieved January 23, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. (2014, March 7). Europe PMC. Retrieved January 23, 2026, from [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Optimization of the temperature for the synthesis of compounds a, c, d. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved January 23, 2026, from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016, December 5). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N -Heterocycles in an Aqueous Medium | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Preparation of N-formyl piperidine. (n.d.). Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism | PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Piperidine, 1-ethyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Retrieved January 23, 2026, from [Link]
-
Making Piperidine to piss off my FBI Agent. (2023, June 4). YouTube. Retrieved January 23, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Hydrolysis of Acid Chlorides. (2010, November 25). University of Calgary. Retrieved January 23, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 23, 2026, from [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). ACS Publications. Retrieved January 23, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experimental assays. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting protocols to ensure reliable and reproducible results.
Section 1: Understanding the Molecule - The Root of the Solubility Challenge
Q1: Why is 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid poorly soluble in neutral aqueous buffers?
A1: The solubility of this compound is governed by a delicate balance between its different chemical parts.
The molecular structure contains two key features with opposing properties:
-
A Hydrophobic Region: The 1-(3-Fluorobenzoyl) group is a large, rigid, and non-polar aromatic structure. This part of the molecule repels water and prefers to interact with other non-polar molecules, significantly contributing to its low aqueous solubility.
-
An Ionizable Group: The piperidine-4-carboxylic acid moiety contains a carboxylic acid (-COOH) functional group. The solubility of this group is highly dependent on the pH of the solution.[1]
At a neutral or acidic pH (below its acid dissociation constant, or pKa), the carboxylic acid group remains protonated (COOH) and is uncharged. In this state, the hydrophobic nature of the entire molecule dominates, leading to poor solubility in water.
However, by increasing the pH to a level above the compound's pKa, the carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (COO⁻). This charged group interacts favorably with polar water molecules, dramatically increasing the overall solubility of the compound.[2][3] The key to solubilization is to manipulate this acid-base equilibrium.
Section 2: Frequently Asked Questions & Initial Troubleshooting
Q2: I've just received the compound as a solid. What is the best way to prepare a stock solution?
A2: The standard and most reliable first step is to create a concentrated stock solution in a pure, anhydrous organic solvent.
For most screening and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[4]
Recommended Starting Protocol:
-
Precisely weigh a small amount of the solid compound.
-
Add a calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and/or sonicating in a water bath until the solution is perfectly clear.
-
Store this stock solution desiccated at -20°C or -80°C to maintain stability.
This organic stock solution serves as the starting point for all subsequent dilutions into your aqueous assay buffers.
Q3: My compound precipitates ("crashes out") when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as solvent-shift precipitation. It occurs because the compound is far less soluble in the final aqueous buffer than in the initial DMSO stock.
Here are the primary strategies to overcome this, which should be tested in order:
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay. Test a serial dilution to find the highest concentration that remains soluble in your final assay conditions.
-
Optimize the Dilution Method: Avoid adding a large volume of buffer directly to a small volume of DMSO stock. Instead, add the small volume of DMSO stock to the full volume of aqueous buffer while vortexing to ensure rapid mixing. This helps prevent localized high concentrations that can initiate precipitation.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. For example, if you are using 0.5% DMSO, see if your system is compatible with 1% or 2% DMSO. Be aware that high concentrations of DMSO can interfere with biological assays.[4]
-
Adjust the Buffer pH: As detailed in the next question, increasing the pH of your final aqueous buffer is the most powerful tool for this specific molecule.
Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A4: pH is the most critical factor for this compound. By raising the pH of your aqueous buffer, you can convert the compound to its much more soluble carboxylate salt form.
The pKa of a typical carboxylic acid is in the range of 4-5.[5] To ensure the compound is fully deprotonated and ionized, your final buffer pH should be at least 1.5 to 2 units higher than the pKa.
Practical Application:
-
If your assay buffer is at pH 7.0 or 7.4, the compound will be mostly in its soluble, deprotonated form. However, if solubility is still an issue, increasing the buffer pH to 8.0 or even 8.5 can provide a significant boost in solubility.[6]
-
Caution: You must verify that the pH change does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, protein stability).
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol helps you identify the best solvent for your stock solution and the maximum tolerable aqueous concentration.
Methodology:
-
Prepare small, known-mass samples of your compound in separate microcentrifuge tubes.
-
Add a series of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol) to each tube to create a 10 mM solution.
-
Vortex and sonicate each tube for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Take the best stock solution (e.g., 10 mM in DMSO) and perform a serial dilution into your primary assay buffer (e.g., PBS, pH 7.4).
-
Incubate the dilutions for 30-60 minutes at the assay temperature.
-
Visually inspect for any signs of precipitation (haziness, cloudiness, or visible particles). The highest concentration that remains clear is your working maximum.
Data Recording:
| Solvent | Stock Conc. (mM) | Stock Solution Appearance | Max Clear Conc. in PBS pH 7.4 (µM) |
| DMSO | 10 | Clear, colorless | |
| DMF | 10 | Clear, colorless | |
| Ethanol | 10 | Hazy / Insoluble | |
| Methanol | 10 | Hazy / Insoluble |
Protocol 2: pH-Dependent Solubility Optimization
This protocol allows you to systematically determine the effect of pH on solubility.
Methodology:
-
Prepare a series of your primary assay buffer, adjusting the pH to cover a range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare a single high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
For each pH-adjusted buffer, create a dilution series of your compound (e.g., from 500 µM down to 1 µM). Keep the final DMSO concentration constant across all samples (e.g., 1%).
-
Incubate all samples for 30-60 minutes at your experimental temperature.
-
Visually inspect each tube for precipitation.
Data Recording:
| Final Compound Conc. (µM) | Solubility at pH 6.5 | Solubility at pH 7.0 | Solubility at pH 7.5 | Solubility at pH 8.0 | Solubility at pH 8.5 |
| 500 | Precipitate | Precipitate | Hazy | Clear | Clear |
| 250 | Precipitate | Hazy | Clear | Clear | Clear |
| 100 | Hazy | Clear | Clear | Clear | Clear |
| 50 | Clear | Clear | Clear | Clear | Clear |
This table will clearly show the pH at which you achieve the desired soluble concentration for your experiment.
Section 4: Advanced Solubilization Strategies
Q5: Standard pH adjustment and co-solvents aren't working or are incompatible with my assay. What else can I try?
A5: If conventional methods fail, you can explore the use of formulation excipients. These are additives that enhance solubility through various molecular mechanisms.
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of your compound, effectively hiding it from the aqueous environment. Beta-cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HPβCD), are commonly used.[7]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), or Pluronics can form micelles in solution.[8] At concentrations above their critical micelle concentration (CMC), these micelles can trap your poorly soluble compound within their hydrophobic cores, keeping it dispersed in the aqueous phase.[9]
-
Alkaline Excipients: For solid formulations, incorporating basic excipients like meglumine or sodium carbonate can create a high-pH microenvironment upon dissolution, which aids in solubilizing acidic compounds.[10]
Important Consideration: Always run controls with the excipient alone to ensure it does not interfere with your assay readout.
Section 5: Assay-Specific Considerations
Q6: How can my choice of solvent or excipient affect my experimental results?
A6: This is a critical consideration for data integrity. The agents used to solubilize your compound are not inert and can have direct effects on your experiment.
-
Solvent Artifacts: DMSO is known to affect cell membranes, induce differentiation in some cell lines, and inhibit certain enzymes at concentrations typically above 1%. It is crucial to determine the maximum tolerable DMSO concentration for your specific system and to keep it consistent across all wells, including vehicle controls.[4]
-
Excipient Interference: Surfactants can denature proteins or disrupt protein-protein interactions. Cyclodextrins can extract cholesterol from cell membranes. Always perform a vehicle control (assay buffer + solubilizing agent, without your compound) to establish a baseline and identify any artifacts introduced by your formulation choice.[9][11]
Section 6: Visual Workflows and Summaries
Troubleshooting Workflow
Caption: Decision tree for troubleshooting precipitation.
pH-Dependent Ionization
Caption: Effect of pH on compound ionization and solubility.
References
-
Chem-Impex International. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChemLite. (n.d.). 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid. Retrieved January 23, 2026, from [Link]
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Ash, O. S., & Zografi, G. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 84(5), 553–558. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 23, 2026, from [Link]
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Al-kassas, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel, Switzerland), 13(5), 1099. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 23, 2026, from [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved January 23, 2026, from [Link]
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MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 23, 2026, from [Link]
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MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved January 23, 2026, from [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 23, 2026, from [Link]
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Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(5), 746-753. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved January 23, 2026, from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved January 23, 2026, from [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 23, 2026, from [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved January 23, 2026, from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 23, 2026, from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved January 23, 2026, from [Link]
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Reddit. (2022). How to tackle compound solubility issue. Retrieved January 23, 2026, from [Link]
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ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved January 23, 2026, from [Link]
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CD Formulation. (n.d.). pH Modifier Excipients. Retrieved January 23, 2026, from [Link]
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 23, 2026, from [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved January 23, 2026, from [Link]
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SciTech Connect. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Nipecotic Acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Preventing hydrolysis of the amide bond in 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Amide Bond Hydrolysis
Welcome to the technical support center for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. This resource is designed to provide in-depth guidance on a critical aspect of handling this compound: the prevention of amide bond hydrolysis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the stability of your compound.
Introduction: Understanding the Stability of the Amide Bond
The amide bond in 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a robust functional group, generally more stable to hydrolysis than esters.[1] This stability is crucial for its role in various applications, including drug development, where maintaining the molecular structure is paramount for biological activity.[2] However, under certain experimental conditions, this bond can be susceptible to cleavage, leading to the formation of 3-fluorobenzoic acid and piperidine-4-carboxylic acid. This guide will delve into the mechanisms of hydrolysis and provide actionable solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Q1: What is amide bond hydrolysis and why is it a concern for my compound?
Amide bond hydrolysis is a chemical reaction where water cleaves the amide bond, breaking the molecule into a carboxylic acid and an amine.[3] For 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, this means the degradation of your target molecule, which can lead to inaccurate experimental results, loss of biological activity, and the formation of impurities.
Q2: Under what conditions is the amide bond in my compound most likely to hydrolyze?
The hydrolysis of amides can be significantly accelerated under either acidic or basic conditions.[1][4] Elevated temperatures also play a crucial role in increasing the rate of this reaction.[5] Therefore, prolonged exposure to strong acids, strong bases, or high heat should be avoided.
Q3: How can I detect if my sample of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid has undergone hydrolysis?
Several analytical techniques can be employed to detect hydrolysis. High-Performance Liquid Chromatography (HPLC) is a primary method to separate and quantify the parent compound and its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the hydrolysis products (3-fluorobenzoic acid and piperidine-4-carboxylic acid) by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the appearance of signals corresponding to the hydrolysis products.
Q4: Is the benzoylpiperidine structure itself generally stable?
Yes, the benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its metabolic stability.[6][7] This intrinsic stability is a key feature, but it does not render the amide bond completely immune to hydrolysis under forcing conditions.
Troubleshooting Guide: Diagnosing and Solving Amide Hydrolysis
This section provides a structured approach to identifying and resolving issues related to the hydrolysis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid during your experiments.
Problem 1: Unexpected Impurities Detected in my Sample After Storage or Reaction.
Symptoms:
-
Appearance of new peaks in your HPLC chromatogram.
-
Inconsistent biological assay results.
-
Changes in the physical appearance of the sample (e.g., discoloration, precipitation).
Diagnostic Workflow:
Workflow for diagnosing unexpected impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate pH of Solvent/Buffer | The amide bond is susceptible to hydrolysis in both strongly acidic and basic conditions. The reaction is catalyzed by H+ or OH- ions. | Maintain the pH of your solutions within a neutral range (pH 6-8) where the rate of hydrolysis is minimal. Use buffered solutions to ensure pH stability. |
| High Temperature Exposure | Heat provides the activation energy for the hydrolysis reaction, significantly increasing its rate.[5] | Store samples of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid at recommended temperatures (typically refrigerated or frozen). Avoid unnecessary heating during experimental procedures. If heating is required, minimize the duration and temperature. |
| Presence of Catalytic Enzymes | If working with biological systems, enzymes such as proteases or amidases can catalyze amide bond cleavage.[8] | If enzymatic degradation is suspected, consider the use of protease inhibitors. Ensure the purity of your reagents and biological matrices to avoid enzymatic contamination. |
| Moisture in Solvents or Reagents | Water is a reactant in the hydrolysis process.[3] The presence of excess water in organic solvents can contribute to degradation over time. | Use anhydrous solvents when possible, especially for long-term storage of the compound in solution. Store the solid compound in a desiccator to protect it from atmospheric moisture. |
Problem 2: Low Yield or Incomplete Reaction in a Synthesis Step Involving 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Symptoms:
-
The desired product is obtained in a lower-than-expected yield.
-
Starting material is consumed, but significant amounts of hydrolysis byproducts are observed.
Diagnostic Workflow:
Workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | Reaction conditions that are strongly acidic or basic, or require prolonged heating, can lead to the hydrolysis of the amide bond in your starting material or product. | Optimize your reaction conditions to be as mild as possible. Explore alternative synthetic routes that avoid harsh reagents. For example, when using acid halides for acylation, use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the generated hydrogen halide.[] |
| Incompatible Reagents | Certain reagents may inadvertently promote hydrolysis. For instance, a strong nucleophile intended for another part of the molecule could potentially attack the amide carbonyl. | Carefully select reagents that are compatible with the amide functionality. If a harsh reagent is unavoidable, consider protecting the carboxylic acid group of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.[10][11] |
| Work-up and Purification Issues | Aqueous work-up procedures using strong acids or bases can cause hydrolysis. Similarly, purification methods like chromatography on silica gel (which can be slightly acidic) might contribute to degradation if the compound is sensitive. | Neutralize acidic or basic aqueous layers promptly during work-up. Consider using a less acidic stationary phase for chromatography or neutralizing the silica gel with a suitable base before use. |
Experimental Protocols: Strategies for Prevention
To proactively prevent amide bond hydrolysis, consider the following experimental approaches.
Protocol 1: pH-Controlled Aqueous Solution Preparation
This protocol is designed for preparing stock solutions or reaction mixtures where the stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is critical.
Materials:
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
High-purity water (e.g., Milli-Q)
-
Phosphate-buffered saline (PBS) or another suitable buffer system (pH 7.0-7.4)
-
pH meter
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Prepare the desired buffer solution and adjust the pH to the target range (e.g., 7.2) using dilute acid or base.
-
Accurately weigh the required amount of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
-
Gradually dissolve the compound in the prepared buffer with gentle stirring.
-
Once dissolved, confirm that the final pH of the solution is within the desired range. Adjust if necessary.
-
Store the solution at a low temperature (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term) in a tightly sealed container.
Protocol 2: Protecting Group Strategy for the Carboxylic Acid
In multi-step syntheses where the amide bond needs to be preserved during harsh reaction conditions, protecting the carboxylic acid as an ester can be an effective strategy.[10]
Example: Methyl Ester Protection
Materials:
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a catalytic amount of strong acid (e.g., H₂SO₄)
-
Inert solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure (Fischer Esterification):
-
Dissolve 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid in an excess of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting methyl ester can then be used in subsequent reactions. The ester can be deprotected (hydrolyzed) back to the carboxylic acid under controlled basic conditions, which are typically milder than those required for amide hydrolysis.
Conclusion
The stability of the amide bond in 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a key factor for its successful application in research and development. By understanding the mechanisms of hydrolysis and implementing the preventative and troubleshooting strategies outlined in this guide, you can ensure the integrity of your compound and the reliability of your experimental outcomes.
References
- Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute.
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Fiveable. Hydrolysis of Amides Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
MDPI. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3293. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. Retrieved from [Link]
-
Organic Syntheses. [. Organic Syntheses, 79, 198.
-
Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]
-
Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Slideshare. (2016, November 23). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
-
Wikipedia. Amide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6445-6449. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 53(8), 3062-3094. Retrieved from [Link]
-
National Center for Biotechnology Information. Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
University of Wisconsin. Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
YouTube. (2021, May 6). Protecting Carboxylic Acids and Amines. Retrieved from [Link]
-
ACS Publications. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25867-25875. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2023, November 9). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]
-
SciSpace. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
YouTube. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]-O439Y_Lw)
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Analytical challenges in the characterization of fluorinated piperidines
Welcome to the technical support center for the analytical characterization of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, impacting everything from chromatographic behavior to mass spectrometric fragmentation and NMR spectral interpretation.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and ensure the integrity of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of fluorinated piperidines.
Q1: Why are fluorinated piperidines challenging to analyze compared to their non-fluorinated analogs?
A1: The introduction of fluorine, the most electronegative element, significantly alters the electronic properties and conformation of the piperidine ring.[4][5] This leads to several analytical challenges:
-
Altered Basicity: Fluorine's strong electron-withdrawing effect can significantly lower the basicity (pKa) of the piperidine nitrogen.[3][6] This change in pKa affects retention in reversed-phase liquid chromatography (RPLC) and can necessitate different mobile phase conditions compared to non-fluorinated analogs.
-
Modified Polarity and Lipophilicity: Fluorination can either increase or decrease a molecule's lipophilicity, depending on the extent and position of fluorine substitution.[6] This directly impacts chromatographic retention and may require the use of specialized fluorinated stationary phases for optimal separation.[7]
-
Complex NMR Spectra: The presence of ¹⁹F nuclei introduces complex splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling (J-coupling).[4][8] While this provides valuable structural information, it can also lead to overlapping signals that complicate spectral interpretation.[9]
-
Unique Mass Spectrometry Fragmentation: The high C-F bond energy influences fragmentation pathways in mass spectrometry, leading to patterns that may differ significantly from non-fluorinated piperidines.[2]
-
Potential for On-Column Degradation: Some fluorinated compounds can be susceptible to degradation on certain gas chromatography (GC) columns or under specific mass spectrometry conditions, potentially forming reactive species like hydrogen fluoride (HF).[9][10][11]
Q2: What is the best starting point for developing an HPLC method for a novel fluorinated piperidine?
A2: A good starting point is a standard reversed-phase C18 column with a mobile phase consisting of acetonitrile or methanol and water containing 0.1% formic acid or acetic acid. However, be prepared to modify this based on the specific properties of your compound. Given that fluorination can alter polarity, consider screening fluorinated stationary phases, which can offer alternative selectivity.[7][12]
Q3: Is ¹⁹F NMR spectroscopy essential for the characterization of fluorinated piperidines?
A3: Yes, ¹⁹F NMR is a highly specific and powerful tool for identifying and quantifying fluorinated compounds.[12][13][14] Since there are no naturally occurring fluorinated compounds to create background noise, ¹⁹F NMR provides a clean and direct way to observe the fluorine atoms in your molecule.[12] It is invaluable for confirming the presence and number of fluorine substituents, determining their chemical environment, and assessing purity.[8][9][13]
Part 2: Chromatography Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the chromatographic analysis of fluorinated piperidines.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My fluorinated piperidine shows significant peak tailing on a C18 column, even with formic acid in the mobile phase. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like piperidines is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase. While fluorination reduces the basicity of the piperidine nitrogen, strong interactions can still occur.
Causality and Troubleshooting Workflow:
Detailed Protocol for Method Optimization:
-
Increase Acid Concentration: Gradually increase the formic acid concentration in your mobile phase from 0.1% to 0.2%. This increases the protonation of residual silanols, reducing their interaction with your protonated analyte.
-
Change the Acid Modifier: If increasing formic acid concentration is insufficient, switch to trifluoroacetic acid (TFA) at 0.1%. TFA is a stronger ion-pairing agent and can more effectively mask silanol interactions. Be aware that TFA can suppress ionization in mass spectrometry.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-purity, base-deactivated column specifically designed for the analysis of basic compounds.
-
Explore Fluorinated Stationary Phases: Fluorinated stationary phases can offer unique selectivity for fluorinated analytes and may exhibit reduced silanol interactions.[7][12]
Issue 2: Analyte Degradation in Gas Chromatography (GC)
Q: I suspect my fluorinated piperidine is degrading on the GC column, leading to poor reproducibility and extra peaks. How can I confirm and prevent this?
A: Fluorinated compounds, particularly those with certain functional groups, can be thermally labile or reactive towards active sites in the GC inlet or on the column. This can lead to degradation, potentially through the elimination of HF.[10][11]
Troubleshooting and Prevention Strategies:
| Strategy | Rationale |
| Use a Lower Inlet Temperature | Minimizes thermal stress on the analyte, reducing the likelihood of on-column degradation. |
| Employ an Inert Column | Use a column specifically designed for the analysis of active compounds, which has a highly inert stationary phase and deactivation treatment to minimize active sites. |
| Derivatization | For piperidines with a free N-H group, derivatization (e.g., acylation or silylation) can improve thermal stability and chromatographic performance. |
| Check for HF Formation | While direct detection of HF is challenging, signs of its formation include degradation of the stationary phase (column bleed) and a gradual decline in instrument performance.[11] |
Part 3: Mass Spectrometry Troubleshooting Guide
This section focuses on challenges related to the mass spectrometric analysis of fluorinated piperidines.
Issue 1: Unexpected Fragmentation Patterns and Difficulty with Structural Elucidation
Q: The fragmentation pattern of my fluorinated piperidine in ESI-MS/MS is complex and doesn't follow the typical pathways of non-fluorinated analogs. How can I interpret the spectra?
A: The presence of fluorine significantly influences fragmentation. The strong C-F bond often directs fragmentation pathways, and the electron-withdrawing nature of fluorine can affect charge localization.
Key Fragmentation Pathways and Interpretive Notes:
-
Alpha-Cleavage: This is a common fragmentation pathway for piperidines, involving cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[15] The presence of fluorine can influence which substituent is preferentially lost.
-
Ring Fission: The piperidine ring can open, leading to a variety of acyclic fragment ions.[15]
-
Neutral Losses: Look for neutral losses of HF (20 Da) or fragments containing fluorine. However, be cautious as in-source fragmentation can sometimes be misleading.
-
Substituent-Driven Fragmentation: The fragmentation will be heavily influenced by other substituents on the piperidine ring.[15]
Experimental Protocol for Fragmentation Analysis:
-
Acquire High-Resolution Mass Spectra: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate masses of precursor and fragment ions. This will allow you to determine the elemental composition of each fragment, which is crucial for proposing fragmentation pathways.
-
Perform MS/MS Experiments at Multiple Collision Energies: Systematically vary the collision energy to observe the evolution of fragment ions. Low energies will produce simpler spectra with primary fragments, while higher energies will induce further fragmentation.
-
Consider Isotopic Labeling: If possible, synthesize an isotopically labeled (e.g., ¹³C or ²H) version of your compound to help track the atoms during fragmentation.
Issue 2: Ion Suppression in LC-MS Analysis
Q: I'm analyzing a fluorinated piperidine in a complex matrix (e.g., plasma), and I'm seeing low sensitivity and poor reproducibility. I suspect ion suppression. How can I address this?
A: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, reducing its signal intensity.[16][17]
Workflow for Mitigating Ion Suppression:
Recommended Actions:
-
Enhance Sample Cleanup: Move from a simple protein precipitation to a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove matrix components.[18]
-
Improve Chromatographic Resolution: Modify your HPLC method to better separate your analyte from the co-eluting matrix components that are causing the suppression. This could involve changing the gradient, the stationary phase, or the mobile phase composition.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of ion suppression, allowing for accurate quantification.
Part 4: NMR Spectroscopy Troubleshooting Guide
This section addresses common issues in the NMR analysis of fluorinated piperidines.
Issue 1: Complex and Overlapping Signals in ¹H and ¹⁹F NMR Spectra
Q: The ¹H and ¹⁹F NMR spectra of my fluorinated piperidine are very complex due to extensive coupling, making it difficult to assign signals. What strategies can I use to simplify and interpret these spectra?
A: The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can lead to complex multiplets that are difficult to interpret.[13] Conformational heterogeneity can further complicate the spectra.[4][5][19]
Strategies for Spectral Simplification and Assignment:
| Strategy | Rationale |
| Higher Field NMR | Using a higher field strength spectrometer increases chemical shift dispersion, which can help resolve overlapping peaks.[9] |
| 2D NMR Techniques | ¹H-¹⁹F HETCOR: Correlates ¹H and ¹⁹F nuclei that are coupled, helping to identify which protons are coupled to which fluorines.[9] ¹⁹F-¹⁹F COSY: Identifies couplings between different fluorine nuclei in polyfluorinated compounds.[9] HOESY: Can provide through-space correlations, which is useful for stereochemical assignments. |
| Decoupling Experiments | Broadband ¹⁹F decoupling of the ¹H spectrum will simplify the proton signals by removing the ¹H-¹⁹F couplings, aiding in the assignment of the underlying proton skeleton. |
| Computational Prediction | DFT calculations can be used to predict ¹⁹F and ¹H chemical shifts and coupling constants, which can be compared to experimental data to aid in spectral assignment.[4][9] |
Experimental Protocol for 2D NMR Analysis:
-
Acquire a Standard ¹H and ¹⁹F Spectrum: Obtain high-quality 1D spectra to identify the chemical shift ranges of all signals.
-
Run a ¹H-¹H COSY: This will establish the proton-proton coupling network within the piperidine ring.
-
Run a ¹H-¹³C HSQC: This will correlate each proton to its directly attached carbon.
-
Run a ¹H-¹⁹F HETCOR: This is crucial for definitively assigning protons that are coupled to fluorine.
-
Analyze the Data Systematically: Use the correlations from the 2D spectra to build the structure piece by piece, starting with the least complex regions of the spectra.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the analytical challenges associated with fluorinated piperidines and obtain high-quality, reliable data for their research and development efforts.
References
- BenchChem. (n.d.). Analytical challenges in the characterization of fluorinated compounds.
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines.
- National Institutes of Health. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- BenchChem. (n.d.). analytical techniques for assessing the purity of fluorinated intermediates.
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- NMR Service. (n.d.). 19Flourine NMR.
- ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Royal Society of Chemistry. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- PubMed. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- PubMed. (n.d.). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries.
- Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- ResearchGate. (2025). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
- PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- ResearchGate. (2025). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- ResearchGate. (2025). (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents.
- NIST. (n.d.). Mass spectra of fluorocarbons.
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Validation & Comparative
A Comparative Analysis of 3-Fluoro vs. 4-Fluoro Substituted Benzoylpiperidine Derivatives: Efficacy and Pharmacological Implications
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of modern therapeutic design. This guide provides an in-depth comparison of the efficacy of 3-fluoro versus 4-fluoro substituted benzoylpiperidine derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuanced effects of positional fluorination on pharmacological activity.
The benzoylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom to the benzoyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and receptor selectivity.[2] The position of this single fluorine atom—at the 3- (meta) or 4- (para) position of the phenyl ring—can lead to significant and sometimes unexpected differences in biological activity. This guide will dissect these differences through a detailed examination of experimental evidence and methodologies.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the binding affinities (Ki values) of these compounds for the human dopamine D4 receptor. A lower Ki value indicates a higher binding affinity.
| Compound ID | Structure | Target Receptor | Binding Affinity (Ki) in nM |
| 1 | 4-Fluorophenoxy-piperidine derivative | Dopamine D4 | 73 |
| 2 | 3-Fluorophenoxy-piperidine derivative | Dopamine D4 | 85 |
Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as D4R antagonists.[3]
As the data indicates, the 4-fluoro substituted derivative (Compound 1 ) exhibits a slightly higher binding affinity for the dopamine D4 receptor compared to its 3-fluoro counterpart (Compound 2 ).[3] Although the difference is modest, it underscores the principle that positional isomerism of the fluorine atom can directly impact receptor-ligand interactions. This seemingly minor structural change can alter the electronic distribution and conformation of the molecule, thereby influencing how it fits into the binding pocket of the target receptor.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed difference in binding affinity between the 3-fluoro and 4-fluoro analogs can be attributed to a combination of electronic and steric factors. The position of the fluorine atom on the phenyl ring influences the molecule's electrostatic potential and dipole moment, which are critical for interactions within the receptor's binding site.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect. In the 4-position, this effect is primarily inductive and can influence the hydrogen-bonding capacity of nearby functional groups. In the 3-position, both inductive and resonance effects come into play, potentially altering the overall conformation and electronic properties of the benzoyl moiety in a different manner. These subtle electronic perturbations can affect key interactions with amino acid residues in the binding pocket, such as hydrogen bonds, halogen bonds, or cation-π interactions, ultimately dictating the binding affinity and efficacy of the compound.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-characterized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the pharmacological properties of benzoylpiperidine derivatives.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 or D3 receptors using [³H]spiperone, a well-characterized radioligand.[4][5]
Objective: To determine the inhibitory constant (Ki) of 3-fluoro and 4-fluoro benzoylpiperidine derivatives at the dopamine D2/D3 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]spiperone (specific activity ~60-90 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Test Compounds: 3-fluoro and 4-fluoro benzoylpiperidine derivatives at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM).
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of 10 µM haloperidol, and 50 µL of [³H]spiperone.
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of test compound (at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]spiperone.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Calcium Flux Measurement for Gq-Coupled Receptors
This protocol describes a cell-based functional assay to measure the agonist or antagonist activity of test compounds at a Gq-coupled receptor (e.g., serotonin 5-HT2A receptor) by monitoring changes in intracellular calcium concentration.[2][6][7]
Objective: To determine the potency (EC₅₀ or IC₅₀) of 3-fluoro and 4-fluoro benzoylpiperidine derivatives in a functional assay.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Reference Agonist: Serotonin (5-HT).
-
Test Compounds: 3-fluoro and 4-fluoro benzoylpiperidine derivatives.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Plate the cells in microplates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent calcium dye loading solution (e.g., Fluo-4 AM with probenecid in assay buffer). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Measurement of Agonist Activity:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add the test compounds at various concentrations and measure the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates an agonist-induced calcium release.
-
-
Measurement of Antagonist Activity:
-
Pre-incubate the dye-loaded cells with the test compounds for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (typically the EC₈₀ concentration) and measure the fluorescence response.
-
A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Gq-protein coupled receptor signaling pathway.
Caption: Experimental workflow for comparing compound efficacy.
Conclusion
The comparative analysis of 3-fluoro and 4-fluoro substituted benzoylpiperidine derivatives, informed by data on analogous structures, reveals that the positional isomerism of fluorine has a discernible impact on receptor binding affinity. While the observed differences may be subtle in some cases, they are a critical consideration in the lead optimization phase of drug discovery. The choice between a 3-fluoro and a 4-fluoro substitution is not arbitrary and should be guided by empirical data from well-designed binding and functional assays.
The methodologies outlined in this guide provide a robust framework for conducting such comparative studies. By adhering to these protocols, researchers can generate high-quality, reproducible data to inform SAR and guide the rational design of more potent, selective, and effective therapeutic agents. The continued exploration of fluorination strategies within the benzoylpiperidine scaffold holds significant promise for the development of novel treatments for a range of challenging diseases.
References
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
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[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS. Australian Journal of Chemistry. Available at: [Link]
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Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. SLAS Discovery. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Synthesis, Fluorine-18 Radiosynthesis, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules. Available at: [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
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Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies. Available at: [Link]
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Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis, Fluorine-18 Radiosynthesis, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available at: [Link]
-
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available at: [Link]
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Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Available at: [Link]
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Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available at: [Link]
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Gαq GPCR assays. ION Biosciences. Available at: [Link]
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Design, synthesis and biological evaluation of new sigma ligands. University of Trieste. Available at: [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [https://www.researchgate.net/publication/235722396_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])
-
Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. ResearchGate. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of N-Aroylpiperidine-4-Carboxylic Acids: A Comparative Analysis of Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the N-aroylpiperidine-4-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecular framework, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of the N-Aroylpiperidine-4-Carboxylic Acid Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] When functionalized at the 1-position with an aroyl group and at the 4-position with a carboxylic acid, the resulting N-aroylpiperidine-4-carboxylic acid derivatives exhibit a diverse range of biological activities. These compounds have been explored as inhibitors of various enzymes and as ligands for a multitude of receptors, making them critical components in the development of new drugs.[2][3] The synthetic accessibility and the ability to readily diversify both the N-aroyl and the 4-carboxy substituents contribute to their widespread use in drug discovery programs.[4]
This guide will dissect and compare the most common synthetic strategies, focusing on the causality behind experimental choices, the trustworthiness of the protocols, and a foundation in authoritative literature.
Comparative Analysis of Synthetic Routes
The synthesis of N-aroylpiperidine-4-carboxylic acids can be broadly categorized into two primary strategies:
-
Direct N-Acylation of Piperidine-4-Carboxylic Acid Derivatives: This is the most straightforward and widely employed approach.
-
Multi-Step Synthesis from Pyridine Precursors: This route is typically longer but can be advantageous when specific substitution patterns are required or when starting from readily available pyridine derivatives.
Route 1: Direct N-Acylation of Piperidine-4-Carboxylic Acid Derivatives
This strategy commences with the commercially available piperidine-4-carboxylic acid (also known as isonipecotic acid) or its ester derivatives.[5] The core of this method is the formation of an amide bond between the piperidine nitrogen and an aromatic carboxylic acid or its activated form.
Caption: Workflow for the Direct N-Acylation Route.
Mechanistic Considerations and Experimental Choices:
The choice of acylating agent and reaction conditions is paramount for the success of this route.
-
Using Aroyl Chlorides (Schotten-Baumann Conditions): This classic method involves reacting the piperidine derivative with an aroyl chloride in the presence of a base, such as sodium hydroxide or triethylamine.[6] The base neutralizes the HCl generated during the reaction, driving it to completion. This method is robust and generally high-yielding. However, the aroyl chloride may not be commercially available and might require synthesis from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.
-
Using Carboxylic Acids and Coupling Agents: Modern peptide coupling reagents offer a milder and often more efficient alternative to aroyl chlorides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can directly couple a carboxylic acid to the piperidine nitrogen.[7] This approach avoids the need to prepare the aroyl chloride and is tolerant of a wider range of functional groups.
Protection Strategy:
A key consideration is whether to protect the carboxylic acid moiety of the starting material.
-
Starting with Piperidine-4-carboxylic Acid: Acylating the free acid can sometimes lead to side reactions, such as the formation of mixed anhydrides. However, under carefully controlled Schotten-Baumann conditions, it can be a viable one-pot procedure.
-
Starting with an Ester of Piperidine-4-carboxylic Acid: A more common and often cleaner approach is to start with an ester, such as the methyl or ethyl ester of piperidine-4-carboxylic acid. The ester acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during N-acylation. Following the acylation, the ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid. This two-step process (acylation followed by hydrolysis) often provides higher overall yields and purity.
Route 2: Synthesis from Pyridine Precursors
This approach involves the construction of the piperidine ring from a pyridine derivative. A common strategy is the reduction of a pyridine-4-carboxylic acid derivative.
Caption: Workflow for the Synthesis from Pyridine Precursors.
Mechanistic Considerations and Experimental Choices:
The critical step in this route is the reduction of the pyridine ring.
-
Catalytic Hydrogenation: This is the most common method for reducing pyridines to piperidines.[1] A variety of catalysts can be employed, with platinum-based catalysts (e.g., PtO₂) and rhodium-on-carbon often being effective. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The choice of solvent and reaction conditions can influence the efficiency and selectivity of the reduction.
-
Order of Steps: The N-acylation can theoretically be performed before or after the ring reduction. However, it is generally more practical to perform the reduction first to obtain the piperidine-4-carboxylic acid, which is then acylated as in Route 1. Acylating the pyridine nitrogen prior to reduction can sometimes lead to catalyst poisoning or undesired side reactions.
Performance Comparison
| Parameter | Route 1: Direct N-Acylation | Route 2: From Pyridine Precursors |
| Starting Materials | Piperidine-4-carboxylic acid or its esters (commercially available)[5] | Substituted pyridine-4-carboxylic acids (may require synthesis) |
| Number of Steps | 1-2 steps | 2-3 steps |
| Typical Overall Yield | High (often >80%) | Moderate to High (can vary depending on reduction efficiency) |
| Scalability | Generally good | Can be challenging due to high-pressure hydrogenation |
| Key Advantages | Straightforward, high-yielding, readily available starting materials | Allows for the synthesis of complex analogs starting from substituted pyridines |
| Key Disadvantages | Limited to commercially available piperidine derivatives | Longer route, may require specialized equipment for hydrogenation |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylpiperidine-4-carboxylic Acid via Direct N-Acylation (Schotten-Baumann)
This protocol is a representative example of Route 1.
Step 1: N-Benzoylation of Ethyl Piperidine-4-carboxylate
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl N-benzoylpiperidine-4-carboxylate.
Step 2: Hydrolysis of Ethyl N-Benzoylpiperidine-4-carboxylate
-
Dissolve the crude ethyl N-benzoylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.
-
The product, N-benzoylpiperidine-4-carboxylic acid, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product.
Protocol 2: Synthesis of Piperidine-4-carboxylic Acid from Pyridine-4-carboxylic Acid (Isonicotinic Acid)
This protocol details the key reduction step in Route 2.
-
In a high-pressure reaction vessel, dissolve pyridine-4-carboxylic acid (1 equivalent) in a suitable solvent, such as acetic acid or water.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Heat the reaction mixture to 50-80 °C and stir vigorously.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain piperidine-4-carboxylic acid. This product can then be used in Protocol 1 (Step 1, after esterification) for N-acylation.
Conclusion and Future Perspectives
The choice between direct N-acylation and synthesis from pyridine precursors for the preparation of N-aroylpiperidine-4-carboxylic acids is dictated by the specific target molecule, the availability of starting materials, and the scale of the synthesis. For most applications, the direct N-acylation of commercially available piperidine-4-carboxylic acid or its esters is the more efficient and practical approach. However, the route from pyridine precursors offers greater flexibility for accessing structurally diverse analogs.
As the demand for novel therapeutics containing the N-aroylpiperidine-4-carboxylic acid scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain an area of active research. Innovations in catalytic N-acylation and novel ring-synthesis strategies will undoubtedly further empower medicinal chemists in their quest for new and improved medicines.
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A Comparative Guide to the In Vitro Metabolic Stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic Acid
This guide provides a comprehensive analysis of the in vitro metabolic stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, a compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against structurally relevant alternatives, supported by detailed experimental protocols and illustrative data. Our objective is to furnish a robust framework for evaluating metabolic liabilities and guiding medicinal chemistry efforts.
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. A compound's metabolic stability dictates its half-life and oral bioavailability, directly influencing its dosing regimen and potential for drug-drug interactions. The liver is the principal site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics for elimination.[1][2] Understanding a compound's susceptibility to this metabolic machinery is therefore paramount in the early stages of drug development.[3][4]
The subject of this guide, 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, possesses two key structural motifs that warrant a thorough metabolic stability investigation: the benzoylpiperidine core and a carboxylic acid functional group. The benzoylpiperidine fragment is often considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties and general metabolic stability.[5][6] Conversely, the carboxylic acid moiety is a known site for metabolic conjugation, primarily through glucuronidation, which can lead to the formation of reactive acyl glucuronide metabolites with potential toxicological implications.[7][8][9][10]
This guide will dissect the metabolic stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid by comparing it with two strategic analogues:
-
Analogue 1: 1-(Benzoyl)piperidine-4-carboxylic acid: Lacking the fluorine substituent, this analogue allows for an assessment of the electronic influence of the fluorine atom on metabolic stability.
-
Analogue 2: 1-(3-Fluorobenzoyl)piperidine-4-carboxamide: The replacement of the carboxylic acid with a carboxamide group provides insight into the metabolic contribution of the acidic moiety.
We will explore their stability in two gold-standard in vitro systems: human liver microsomes (HLMs) and primary human hepatocytes. HLMs are enriched in Phase I cytochrome P450 (CYP) enzymes, offering a focused view on oxidative metabolism.[11][12] Hepatocytes, being whole cells, provide a more comprehensive picture, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[13][14][15]
Experimental Design and Rationale
A robust assessment of in vitro metabolic stability hinges on a well-designed experimental workflow. The following diagram illustrates the logical flow of the assays described in this guide.
Caption: Experimental workflow for assessing in vitro metabolic stability.
Human Liver Microsomal (HLM) Stability Assay
This assay is a first-line screen to evaluate Phase I metabolic liabilities. By providing an excess of the essential cofactor NADPH, we drive the activity of CYP enzymes.[16][17] The disappearance of the parent compound over time is monitored to determine its metabolic rate.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (final concentration 0.5 mg/mL) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer.
-
Prepare 1 µM working solutions of the test compounds and controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in buffer from 10 mM DMSO stocks.[1]
-
-
Incubation:
-
In a 96-well plate, pre-warm 100 µL of the microsomal suspension in buffer at 37°C for 5 minutes.
-
Add 1 µL of the test compound working solution to the pre-warmed microsomes.
-
Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate 25 µL of the reaction mixture.
-
Immediately quench the reaction by adding it to a collection plate containing 100 µL of cold acetonitrile with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).[12]
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by monitoring specific parent-to-daughter ion transitions.
-
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells.[13][18] It allows for the assessment of both Phase I and Phase II metabolism, as well as the influence of cellular uptake.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.[14]
-
Resuspend the viable hepatocytes in a suitable incubation medium (e.g., Williams' E Medium) to a final density of 0.5 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the hepatocyte suspension.
-
Add 1 µL of the 1 µM test compound working solution.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take 25 µL of the cell suspension.
-
Quench the reaction by adding it to a collection plate containing 100 µL of cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples for LC-MS/MS analysis as described in the HLM assay protocol.
-
Results and Comparative Analysis
The following tables present illustrative data for the in vitro metabolic stability of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid and its comparators.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | 35.2 | 19.7 |
| Analogue 1: 1-(Benzoyl)piperidine-4-carboxylic acid | 45.8 | 15.1 |
| Analogue 2: 1-(3-Fluorobenzoyl)piperidine-4-carboxamide | > 60 | < 11.5 |
| Verapamil (High Clearance Control) | 8.5 | 81.5 |
| Diazepam (Low Clearance Control) | > 60 | < 11.5 |
Table 2: Metabolic Stability in Primary Human Hepatocytes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | 25.1 | 27.6 |
| Analogue 1: 1-(Benzoyl)piperidine-4-carboxylic acid | 32.7 | 21.2 |
| Analogue 2: 1-(3-Fluorobenzoyl)piperidine-4-carboxamide | 55.3 | 12.5 |
| Testosterone (Phase I Control) | 15.2 | 45.6 |
| 7-Hydroxycoumarin (Phase II Control) | 10.8 | 64.2 |
Discussion and Mechanistic Insights
The data reveals several key insights into the metabolic profile of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
-
Moderate Stability of the Parent Compound: 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid exhibits moderate metabolic stability in both HLMs and hepatocytes. The shorter half-life in hepatocytes compared to microsomes suggests the involvement of both Phase I and Phase II metabolic pathways.
-
Influence of the Fluoro Substituent: The comparison with Analogue 1 (1-(Benzoyl)piperidine-4-carboxylic acid) indicates that the presence of the fluorine atom on the benzoyl ring increases the rate of metabolism. This is likely due to the electron-withdrawing nature of fluorine, which can influence the reactivity of the aromatic ring towards oxidative metabolism by CYP enzymes.
-
Major Role of the Carboxylic Acid Moiety: The significantly higher stability of Analogue 2 (1-(3-Fluorobenzoyl)piperidine-4-carboxamide) in both assay systems strongly implicates the carboxylic acid group as a primary site of metabolism. The enhanced clearance of the parent compound in hepatocytes is consistent with the formation of an acyl glucuronide conjugate, a common metabolic pathway for carboxylic acids.[10]
The following diagram illustrates the putative metabolic pathways.
Caption: Putative metabolic pathways for the test compound.
Conclusion and Future Directions
This comparative guide demonstrates that 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a compound with moderate metabolic stability, with the carboxylic acid moiety being a significant metabolic hotspot, likely undergoing glucuronidation. The fluorine substituent on the benzoyl ring appears to enhance its susceptibility to metabolism.
For drug development programs involving this scaffold, these findings suggest several strategic considerations:
-
Bioisosteric Replacement of the Carboxylic Acid: To improve metabolic stability, medicinal chemists could explore replacing the carboxylic acid with a bioisostere that is less prone to Phase II conjugation, such as a tetrazole or a hydroxamic acid.[7][8]
-
Modulation of the Benzoyl Ring Electronics: Further structure-activity relationship studies could explore the impact of different substituents on the benzoyl ring to modulate its metabolic profile.
-
Metabolite Identification Studies: To confirm the proposed metabolic pathways, detailed metabolite identification studies using high-resolution mass spectrometry are recommended.[19][20]
By systematically evaluating metabolic stability using the robust in vitro tools and comparative framework presented in this guide, researchers can make more informed decisions, accelerating the identification of drug candidates with optimal pharmacokinetic properties.
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A Head-to-Head Comparison of Analytical Methods for N-Acylpiperidines: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the accurate and precise analysis of N-acylpiperidines is paramount. This class of compounds, characterized by a piperidine ring N-acylated with various substituent groups, is a common structural motif in numerous active pharmaceutical ingredients (APIs), synthetic intermediates, and natural products. The analytical challenges they present are as diverse as their applications, necessitating a nuanced understanding of the available analytical techniques to ensure data integrity, support drug development pipelines, and meet regulatory requirements.
This guide provides a comprehensive, head-to-head comparison of the principal analytical methodologies for the characterization and quantification of N-acylpiperidines. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere recitation of protocols, this document aims to provide a deeper, experience-driven perspective on the causality behind experimental choices, empowering researchers to select and implement the most appropriate analytical strategy for their specific needs.
The Analytical Landscape for N-Acylpiperidines
The choice of an analytical technique for N-acylpiperidines is fundamentally governed by the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective—be it qualitative identification, quantitative determination, or structural elucidation. The polarity, volatility, and presence or absence of a chromophore in the N-acyl moiety are key determinants in method selection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-acylpiperidines. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry makes it a robust tool for both qualitative and quantitative analyses.
Principle and Experimental Considerations
In GC-MS, the sample is vaporized and separated based on the analyte's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.
The choice of the GC column is critical. For many N-acylpiperidines, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of selectivity and efficiency. The primary consideration for N-acylpiperidines is their thermal stability. While many are amenable to GC analysis, larger or more complex structures may be prone to thermal degradation in the injector or column, necessitating careful optimization of temperature profiles.
Sample Preparation
A crucial aspect of GC-MS analysis is sample preparation, which often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix and enhance their concentration. For N-acylpiperidines in complex matrices like biological fluids, a multi-step cleanup may be necessary to minimize interferences.
dot
Caption: Generalized GC-MS workflow for N-acylpiperidine analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the cornerstone of bioanalysis and pharmaceutical quality control due to its broad applicability to a wide range of compounds, including non-volatile and thermally labile N-acylpiperidines.
Principle and Experimental Considerations
LC-MS couples the separation power of high-performance liquid chromatography with the high sensitivity and selectivity of mass spectrometry. Reversed-phase chromatography using a C18 column is the most common approach for N-acylpiperidines, separating them based on their hydrophobicity.
The choice of ionization source is critical for successful LC-MS analysis. Electrospray ionization (ESI) is generally the preferred method for N-acylpiperidines as it is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), which is ideal for quantitative analysis. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar N-acylpiperidines.
For quantitative applications, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Sample Preparation
Sample preparation for LC-MS often involves protein precipitation for biological samples, followed by solid-phase extraction or liquid-liquid extraction for further cleanup and concentration. The goal is to remove matrix components that can cause ion suppression or enhancement, which can significantly impact the accuracy of quantification.[1]
dot
Caption: Generalized LC-MS workflow for N-acylpiperidine analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantitative analysis of N-acylpiperidines that possess a UV-absorbing chromophore in their structure.
Principle and Experimental Considerations
Similar to LC-MS, HPLC-UV utilizes a liquid chromatograph to separate the components of a mixture. Detection is achieved by passing the column eluent through a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. The intensity of the absorbance is directly proportional to the concentration of the analyte.
The primary prerequisite for HPLC-UV analysis is the presence of a chromophore in the N-acyl moiety. For N-acylpiperidines lacking a suitable chromophore, pre-column or post-column derivatization with a UV-active reagent is necessary.[2] This adds a layer of complexity to the sample preparation but can significantly enhance the sensitivity and selectivity of the method.
Method Validation
A key advantage of HPLC-UV is its straightforward validation process. Parameters such as linearity, accuracy, precision, and robustness can be readily assessed according to ICH guidelines. For instance, a validated HPLC-UV method for an N-acylpiperidine might demonstrate linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of N-acylpiperidines. While not typically used for routine quantitative analysis due to its lower sensitivity compared to mass spectrometry-based methods, it provides unparalleled structural information.
Principle and Application
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, one can deduce the chemical environment of each atom in a molecule. 1H and 13C NMR are the most common experiments for organic molecules.
For N-acylpiperidines, 1H NMR provides information on the number and connectivity of protons, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to piece together the complete molecular structure. NMR is also a powerful tool for studying the conformational dynamics of the piperidine ring and the rotational barrier around the amide bond.[4][5]
Head-to-Head Comparison of Analytical Methods
| Parameter | GC-MS | LC-MS/MS | HPLC-UV | NMR |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and mass-to-charge ratio of precursor and product ions. | Separation based on polarity and UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Applicability | Volatile and thermally stable N-acylpiperidines. | Wide range of N-acylpiperidines, including non-volatile and thermally labile compounds. | N-acylpiperidines with a UV chromophore (or after derivatization). | Structural elucidation and confirmation of all N-acylpiperidines. |
| Sensitivity | High (ng/mL to pg/mL). | Very High (pg/mL to fg/mL). | Moderate (µg/mL to ng/mL). | Low (mg to µg). |
| Selectivity | High (based on retention time and mass spectrum). | Very High (based on retention time and specific MRM transitions). | Moderate (can be affected by co-eluting impurities). | Very High (provides unambiguous structural information). |
| Quantitative Capability | Excellent. | Excellent. | Excellent. | Limited for routine analysis. |
| Sample Throughput | Moderate to High. | High. | High. | Low. |
| Cost | Moderate. | High. | Low. | High. |
| Key Advantage | Excellent for volatile compounds and provides structural information from fragmentation. | The "gold standard" for sensitive and selective quantification in complex matrices. | Widely available, cost-effective, and robust for routine QC. | Unambiguous structure determination and conformational analysis. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Susceptible to matrix effects (ion suppression/enhancement). | Requires a chromophore or derivatization; lower sensitivity than MS. | Low sensitivity and throughput for quantitative analysis. |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of an N-Acylpiperidine by LC-MS/MS
This protocol provides a general framework for the development of a robust LC-MS/MS method for the quantification of an N-acylpiperidine in a biological matrix.
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte is ideal).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant with 1 mL of water.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte with good peak shape.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Optimize the precursor ion ([M+H]+) and at least two product ions for the analyte and internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).
-
Protocol 2: Structural Elucidation of an N-Acylpiperidine by NMR
This protocol outlines the key steps for determining the structure of a novel N-acylpiperidine.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Experiments:
-
1D NMR:
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments and their splitting patterns.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the number of different carbon environments.
-
-
2D NMR:
-
COSY: To identify proton-proton couplings within the same spin system.
-
HSQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
-
Conclusion
The selection of an analytical method for N-acylpiperidines is a critical decision that directly impacts the quality and reliability of research and development data. As we have demonstrated, there is no one-size-fits-all solution. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for making an informed choice. LC-MS/MS stands out as the most versatile and sensitive technique for quantitative analysis in complex matrices, while GC-MS remains a powerful tool for volatile analytes. HPLC-UV offers a cost-effective and robust solution for routine quality control when applicable. Finally, NMR spectroscopy reigns supreme for definitive structural elucidation. By leveraging the complementary nature of these techniques, researchers can confidently tackle the analytical challenges posed by the diverse class of N-acylpiperidines.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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Gomes, M. H. M., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Nikitin, S. (2020). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Abdel-Ghany, M. F., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]
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Diva-Portal.org. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]
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HMDB. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
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Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
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Benchmarking the Cytotoxicity of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of novel chemical entities with potent and selective cytotoxic activity against cancer cells is a paramount objective. The piperidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity.[1][2] This guide provides a comprehensive framework for benchmarking the cytotoxicity of a novel compound, 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, against established chemotherapeutic agents. Our focus is to furnish researchers, scientists, and drug development professionals with a robust experimental design, detailed protocols, and a clear rationale for the comparative analysis of this promising molecule.
Introduction: The Rationale for Cytotoxicity Profiling
While the therapeutic potential of piperidine derivatives is widely recognized, the specific cytotoxic profile of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid remains largely uncharacterized. Preliminary investigations into structurally related compounds suggest that the piperidine moiety can be a key pharmacophore in inducing cell death in cancer cell lines.[3][4][5] Therefore, a systematic evaluation of its cytotoxic effects is a critical first step in elucidating its potential as an anticancer agent.
This guide will compare 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid with two cornerstone cytotoxic drugs:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6]
-
Paclitaxel: A taxane that disrupts the normal function of microtubule growth, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.
The objective is to determine the relative potency (IC50) and selectivity of our target compound in a panel of well-characterized human cancer cell lines and a non-cancerous control cell line.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A rigorous and well-controlled experimental design is fundamental to generating reliable and reproducible data. The following sections outline the key components of our benchmarking study.
Cell Line Selection
The choice of cell lines is critical for obtaining meaningful and translatable results. We have selected a panel of adherent human cell lines to represent different cancer types and to assess selectivity.
-
MCF-7: A human breast adenocarcinoma cell line. This cell line is widely used in cancer research and has been shown to be sensitive to various piperidine derivatives.[1]
-
HeLa: A human cervical adenocarcinoma cell line. Its robustness and rapid growth make it a suitable model for initial cytotoxicity screening.
-
HCT-116: A human colorectal carcinoma cell line. This will broaden the scope of the investigation to another common cancer type.
-
hTERT-immortalized Gingival Fibroblasts: A non-cancerous human fibroblast cell line to serve as a control for assessing selective cytotoxicity.[7] The ability of a compound to selectively kill cancer cells while sparing normal cells is a key indicator of its therapeutic potential.[8]
Cytotoxicity Assay: The Lactate Dehydrogenase (LDH) Release Assay
To quantify cytotoxicity, we will employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[9][10] The amount of LDH released is directly proportional to the number of dead cells. This assay is a reliable and widely accepted method for determining cytotoxicity.[11][12]
Experimental Workflow
The overall experimental workflow is designed for efficiency and accuracy, from cell culture maintenance to data analysis.
Caption: Experimental workflow for cytotoxicity benchmarking.
Detailed Experimental Protocol: LDH Cytotoxicity Assay
The following is a step-by-step protocol for performing the LDH cytotoxicity assay.
Materials:
-
Selected cell lines (MCF-7, HeLa, HCT-116, hTERT Gingival Fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
-
Doxorubicin and Paclitaxel (positive controls)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, Doxorubicin, and Paclitaxel in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in complete cell culture medium to achieve the desired final concentrations. The concentration range should be broad enough to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds and controls.
-
Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control for maximum LDH release).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
LDH Measurement:
-
After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% cell death) for each compound in each cell line using non-linear regression analysis.
-
Interpreting the Results: A Comparative Analysis
The data obtained from the LDH assay will be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HCT-116 (Colorectal Cancer) | hTERT Fibroblasts (Non-cancerous) |
| 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Paclitaxel | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The values in this table are hypothetical and will be determined by experimental results.
The discussion of the results should focus on:
-
Potency: A direct comparison of the IC50 values of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid with Doxorubicin and Paclitaxel in the cancer cell lines.
-
Spectrum of Activity: An analysis of the compound's effectiveness across the different cancer cell lines.
-
Selectivity: A critical evaluation of the IC50 value in the non-cancerous fibroblast cell line compared to the cancer cell lines. A higher IC50 in normal cells indicates greater selectivity.
Mechanistic Insights and Future Directions
While the LDH assay provides a measure of cell death, it does not elucidate the underlying mechanism. Based on the literature for other cytotoxic piperidine derivatives, it is plausible that 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid induces apoptosis.[14][15]
Caption: A potential apoptotic signaling pathway.
Future studies should aim to confirm the mode of cell death through assays such as:
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cell death.
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic characterization of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. By comparing its activity against well-established cytotoxic agents in a relevant panel of cell lines, researchers can gain valuable insights into its potential as a novel anticancer therapeutic. The detailed protocols and structured approach outlined herein are designed to ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.
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D. D. D. et al. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
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Dimmock, J. R. et al. (n.d.). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. PubMed. [Link]
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Smith, S. M. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
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Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Twelves, C. et al. (n.d.). Drug development in oncology: classical cytotoxics and molecularly targeted agents. PMC. [Link]
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Riss, T. L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Various Authors. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]
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Brazier, Y. (2021). About Cytotoxic Agents: Uses, How They Help, & Limitations. Healthline. [Link]
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B. K. et al. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
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Various Authors. (2016). What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?. ResearchGate. [Link]
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NHS Greater Glasgow and Clyde. (n.d.). 8.1. Cytotoxic drugs. GGC Medicines. [Link]
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V. P. et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
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Lee, Y.-C. et al. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. PubMed. [Link]
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S. S. et al. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
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Lee, J. H. et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. [Link]
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S. S. et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
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D'yakonov, V. A. et al. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]
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Kumar, A. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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M. M. et al. (n.d.). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. MDPI. [Link]
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Gazdar, A. F. et al. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
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ADC Review. (2019). What are Cytotoxic Agents?. ADC Review. [Link]
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D. M. et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
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Dimmock, J. R. et al. (n.d.). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. PubMed. [Link]
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Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
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A. A. et al. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... ResearchGate. [Link]
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A. A. et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. [Link]
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S. S. et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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R. A. et al. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, a halogenated piperidine derivative. By understanding the chemical nature of this compound and the principles of compliant waste management, laboratories can maintain a safe working environment and adhere to regulatory standards.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a comprehensive risk assessment is paramount. Based on analogous compounds, 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is anticipated to exhibit specific hazards.
Anticipated Hazards:
-
Skin Irritation: Piperidine derivatives are known to cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
The presence of the fluorobenzoyl group classifies this compound as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated waste streams require specific disposal methods, often involving high-temperature incineration, and are typically more costly to manage than non-halogenated waste.[3][4][5]
Data Summary: Hazard Classification of Related Piperidine Compounds
| Hazard Statement | Classification | Source |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid. The following PPE is mandatory to minimize exposure risk:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) with a sufficient breakthrough time. Always inspect gloves before use and replace them immediately if contaminated or damaged.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a certified respirator with a particulate filter.[1] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][6]
Section 3: Spill Management and Emergency Procedures
Accidents can happen, but a well-defined spill response plan can significantly mitigate the consequences.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control and Contain: For small spills, prevent further spread by using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup:
-
For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[1]
-
For wet spills or solutions, absorb with an inert material.
-
-
Collection and Disposal: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container designated for halogenated chemical waste.[1][6]
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water after cleanup.
Section 4: The Core Directive for Disposal
The proper disposal of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid hinges on correct waste stream segregation. Due to its fluorinated structure, it must be treated as halogenated organic waste .
Waste Disposal Workflow:
Caption: Waste Disposal Decision Workflow for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste containing 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
-
This includes neat (pure) compound, reaction mixtures, solutions, and contaminated materials (e.g., filter paper, silica gel).
-
Crucially, this waste must be segregated into a designated "Halogenated Organic Waste" stream. [3][5][7] Do not mix it with non-halogenated organic waste, as this will contaminate the entire container and necessitate more expensive disposal for the entire volume.[5]
-
-
Containerization:
-
Labeling:
-
Properly label the waste container as soon as the first drop of waste is added. The label must include:
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area must be well-ventilated and equipped with secondary containment to capture any potential leaks.[7]
-
-
Final Disposal:
Disposal of Empty Containers:
Empty containers that held 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid must also be managed properly. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided the label has been removed or completely defaced.[8][9]
By implementing these rigorous, evidence-based procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are designed to be a self-validating system, ensuring that each step, from risk assessment to final disposal, is conducted with the highest degree of scientific integrity and operational excellence.
References
- AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)
- Carl ROTH.
- Sigma-Aldrich.
- Fluorochem. 1-BOC-4-(CYANOMETHYL)
- Guidechem. 1-(3-NITROBENZOYL)-4-PIPERIDINECARBOXYLIC ACID (cas 352673-01-9) SDS/MSDS.
- Braun Research Group.
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Al-Taweel, A. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]
- BLD Pharmatech. 1-(4-Fluorobenzyl)
- Fisher Scientific. 4-(4-Fluorobenzoyl)
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
- University of Oslo. Chemical and Hazardous Waste Guide.
- Fisher Scientific.
- Jubilant Life Sciences Limited.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Al-Qthanin, R. N., et al. (2023). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Plants, 12(23), 4009.
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Wikipedia. Piperidine. [Link]
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Personal protective equipment for handling 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
An Expert Guide to Personal Protective Equipment for Handling 1-(3-Fluorobenzoyl)piperidine-4-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The proper handling of specialized chemical reagents is fundamental to laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Compound Characterization and Hazard Assessment
A thorough understanding of the substance's physicochemical properties is the first step in a robust risk assessment. While comprehensive toxicological data for 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is not widely published, we can infer potential hazards from its structure and data on analogous compounds.
Physicochemical Data Summary
| Property | Data | Source |
| Molecular Formula | C₁₃H₁₄FNO₃ | [1] |
| Molecular Weight | 251.25 g/mol | [1] |
| Appearance | Solid (likely a powder) | N/A |
| Structural Analogs | Piperidine-4-carboxylic acid, Fluorinated organic compounds, Carboxylic acids | [2][3][4] |
Inferred Hazards: Based on the functional groups present—a fluorinated aromatic ring, a piperidine core, and a carboxylic acid moiety—we must handle this compound with the assumption that it may be a skin, eye, and respiratory tract irritant.[2][5] Safety Data Sheets for structurally similar piperidine-carboxylic acids list warnings for causing serious eye irritation, skin irritation, and potential respiratory irritation.[2][5] Therefore, a comprehensive PPE strategy is not merely a recommendation; it is a necessity.
The Hierarchy of Controls: Engineering Controls First
Before any personal protective equipment is donned, the primary line of defense is the implementation of engineering controls. These are designed to isolate the researcher from the hazard.
Mandatory Engineering Control: All procedures involving the handling of solid, powdered 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, especially weighing and transfers, must be conducted within a certified chemical fume hood.[5][6][7]
-
Causality: The fume hood's constant airflow captures and exhausts fine particulates that can easily become airborne, preventing them from being inhaled by the operator. This significantly reduces the risk of respiratory tract irritation.[2][5]
Caption: A procedural workflow emphasizing the use of a fume hood for all key handling steps.
Personal Protective Equipment (PPE): A Multi-Faceted Barrier
PPE is the final barrier between the researcher and the chemical. A multi-layered approach is crucial to protect against all potential routes of exposure.
Caption: A logical diagram illustrating the core components of the required PPE strategy.
A. Eye and Face Protection
-
Directive: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[5][7][8] When there is a significant risk of splashing (e.g., during transfers of solutions or dissolution), a face shield must be worn over the goggles.[3][9]
-
Expertise & Causality: Standard safety glasses leave gaps around the eyes, offering insufficient protection from airborne powders or splashes from below. Goggles form a seal around the eyes, providing robust protection.[9] A face shield adds a critical layer of protection for the entire face against unexpected splashes.[3][9]
B. Hand Protection
-
Directive: Wear two pairs of nitrile gloves ("double-gloving").[3] Gloves must be inspected for tears or punctures before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory.
-
Expertise & Causality: Nitrile provides good resistance to a wide range of chemicals for incidental contact. Double-gloving is a field-proven best practice that protects against undetected pinholes in the outer glove and allows for a safe doffing procedure where the contaminated outer glove is removed without touching the inner glove or skin.
Step-by-Step Glove Removal Protocol:
-
With your gloved right hand, pinch the palm of the left glove.
-
Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.
-
Slide your ungloved left index finger under the cuff of the right glove at the wrist.
-
Peel the right glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.[8]
-
Wash hands thoroughly with soap and water.[10]
C. Body Protection
-
Directive: A clean, long-sleeved, and fully-fastened laboratory coat is mandatory. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[3][11]
-
Expertise & Causality: The lab coat protects the skin and personal clothing from contamination. An apron made of a material like rubber or PVC provides an additional, impermeable barrier against corrosive or easily absorbed liquids.
D. Respiratory Protection
-
Directive: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, if a risk assessment indicates a potential for aerosolization outside of a containment device (e.g., during a large spill cleanup), a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[7][8]
-
Trustworthiness: This is a risk-based decision. The absence of a mandatory respirator requirement is predicated on the strict use of a fume hood. Any deviation from this primary control necessitates an upgrade in respiratory protection. A formal respiratory protection program, including fit-testing, is an OSHA requirement if respirators are deemed necessary.
Spill and Disposal Procedures
Spill Response Plan:
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[10]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health & Safety (EHS) office.
-
Do not attempt to clean the spill yourself.
-
Waste Disposal Plan: All materials contaminated with 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid are to be considered hazardous waste.
-
Solid Waste: Used gloves, weigh boats, contaminated wipes, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][10]
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[5][12]
-
Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program, in compliance with all local and federal regulations.[5]
By adhering to this comprehensive guide, you can ensure a safe and controlled environment for your research while handling 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid.
References
-
Title: SAFETY DATA SHEET: Piperidine Source: Penta chemicals URL: [Link]
-
Title: What are personal protective equipment requirements for handling hazardous chemicals during production? Source: Quora URL: [Link]
-
Title: Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Source: AAPPTec URL: [Link]
-
Title: The MSDS HyperGlossary: Carboxylic Acid Source: Interactive Learning Paradigms, Incorporated URL: [Link]
-
Title: 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound Source: Reliable Electric URL: [Link]
-
Title: 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester Source: PubChem URL: [Link]
-
Title: PFAS and PPE: what is the current situation? Source: Vandeputte URL: [Link]
-
Title: Working Safely with PFAS: A Practical Guide to Selecting the Right PPE Source: RSG Safety URL: [Link]
-
Title: 1-Acetylpiperidine-4-carboxylic acid Source: PubChem URL: [Link]
-
Title: Isonipecotic acid Source: Wikipedia URL: [Link]
-
Title: 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid Source: PubChemLite URL: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
